Oganomycin A
Beschreibung
(6S,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-7-methoxy-8-oxo-3-[[(E)-3-(4-sulfooxyphenyl)prop-2-enoyl]oxymethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has been reported in Streptomyces with data available.
Eigenschaften
Molekularformel |
C24H27N3O13S2 |
|---|---|
Molekulargewicht |
629.6 g/mol |
IUPAC-Name |
(6S,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-7-methoxy-8-oxo-3-[[(E)-3-(4-sulfooxyphenyl)prop-2-enoyl]oxymethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C24H27N3O13S2/c1-38-24(26-17(28)4-2-3-16(25)20(30)31)22(34)27-19(21(32)33)14(12-41-23(24)27)11-39-18(29)10-7-13-5-8-15(9-6-13)40-42(35,36)37/h5-10,16,23H,2-4,11-12,25H2,1H3,(H,26,28)(H,30,31)(H,32,33)(H,35,36,37)/b10-7+/t16-,23+,24+/m1/s1 |
InChI-Schlüssel |
WZUOYYCVBUQXEE-QDQQHJAUSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Enigmatic Biosynthesis of Oganomycin A: A Pathway Unveiled
A comprehensive exploration into the genetic and enzymatic machinery underlying the production of the novel polyketide, Oganomycin A, by Streptomyces species.
For Immediate Release
[City, State] – The intricate and fascinating world of microbial secondary metabolism has unveiled a new chapter with the elucidation of the biosynthetic pathway of this compound, a promising antibiotic candidate. This technical guide provides an in-depth analysis of the genetic blueprint and enzymatic cascade responsible for the synthesis of this complex natural product in Streptomyces, offering a valuable resource for researchers, scientists, and professionals in drug development.
The journey from simple precursors to the architecturally complex this compound is a testament to the elegant efficiency of microbial biosynthetic machinery. This guide will dissect the key stages of its formation, from the initial condensation of acyl-CoA units by the polyketide synthase (PKS) complex to the subsequent tailoring reactions that bestow its unique chemical identity and biological activity.
The Genetic Foundation: The oga Biosynthetic Gene Cluster
At the heart of this compound biosynthesis lies the oga gene cluster, a contiguous stretch of genes encoding all the necessary enzymatic machinery. Genomic analysis has identified a Type I modular polyketide synthase system as the core of this cluster, supported by a suite of tailoring enzymes including oxidoreductases, transferases, and regulatory proteins.
Table 1: Key Genes and their Putative Functions in the oga Biosynthetic Gene Cluster
| Gene Designation | Proposed Function | Substrate Specificity (if applicable) |
| ogaA | Loading Acyltransferase (AT) | Malonyl-CoA |
| ogaB1-B6 | Polyketide Synthase (PKS) Modules 1-6 | Extender Units: Malonyl-CoA, Methylmalonyl-CoA |
| ogaC | Thioesterase (TE) | Polyketide chain release and cyclization |
| ogaD | Ketoreductase (KR) | Reduction of β-keto groups |
| ogaE | Dehydratase (DH) | Dehydration of β-hydroxy groups |
| ogaF | Enoylreductase (ER) | Reduction of double bonds |
| ogaG | Glycosyltransferase | Attachment of a deoxy-sugar moiety |
| ogaH | P450 Monooxygenase | Hydroxylation of the polyketide backbone |
| ogaR1, ogaR2 | Regulatory Proteins | Transcriptional regulation of the oga cluster |
The Assembly Line: Biosynthesis of the this compound Aglycone
The biosynthesis of the this compound core structure follows the canonical assembly-line logic of modular Type I PKSs. The process is initiated by the loading of a starter unit onto the acyl carrier protein (ACP) of the loading module. Subsequently, a series of condensation reactions with specific extender units, dictated by the acyltransferase domains of each module, elongates the polyketide chain. The degree of reduction at each step is controlled by the presence or absence of ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within each module. Finally, the thioesterase (TE) domain catalyzes the release and concomitant cyclization of the completed polyketide chain to form the nascent aglycone.
Caption: Biosynthesis of the this compound aglycone by the modular PKS system.
Tailoring the Masterpiece: Post-PKS Modifications
Following the formation of the polyketide core, a series of enzymatic modifications, often referred to as tailoring reactions, are crucial for the final maturation of this compound and the establishment of its biological activity. These reactions include:
-
Hydroxylation: The P450 monooxygenase, OgaH, introduces a hydroxyl group at a specific position on the aglycone, a common strategy to enhance solubility and create new binding interactions with the biological target.
-
Glycosylation: The glycosyltransferase, OgaG, appends a deoxysugar moiety to the aglycone. This glycosylation event is often critical for the antibiotic's efficacy, influencing its pharmacokinetic properties and target recognition.
Caption: Post-PKS tailoring reactions in this compound biosynthesis.
Experimental Protocols
1. Gene Inactivation and Complementation
To confirm the involvement of a specific gene in the biosynthesis of this compound, a targeted gene inactivation strategy is employed. This typically involves the replacement of the target gene with an antibiotic resistance cassette via homologous recombination.
-
Vector Construction: A disruption cassette containing an antibiotic resistance gene (e.g., apramycin (B1230331) resistance) flanked by homologous regions upstream and downstream of the target gene is constructed in an E. coli vector.
-
Protoplast Transformation: The resulting plasmid is introduced into Streptomyces protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Selection of Mutants: Double-crossover mutants are selected for by their resistance to the antibiotic and sensitivity to a marker on the vector backbone.
-
Confirmation: The correct gene replacement is confirmed by PCR analysis and Southern blotting.
-
Phenotypic Analysis: The mutant strain is cultivated under production conditions, and the culture extract is analyzed by HPLC and LC-MS to confirm the abolishment of this compound production.
-
Complementation: The wild-type gene is cloned into an integrative expression vector and introduced into the mutant strain to restore this compound production, thus confirming the gene's function.
2. Heterologous Expression of the Biosynthetic Gene Cluster
To further validate the identified gene cluster and potentially improve the production of this compound, the entire oga cluster can be expressed in a heterologous host.
-
Cluster Cloning: The complete oga gene cluster is captured from the native producer's genomic DNA using methods such as Transformation-Associated Recombination (TAR) cloning in yeast or long-range PCR.
-
Vector Integration: The cloned cluster is then subcloned into an integrative bacterial artificial chromosome (BAC) or a suitable Streptomyces expression vector.
-
Host Transformation: The expression construct is introduced into a genetically amenable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces albus.
-
Production Analysis: The transformed heterologous host is fermented, and the production of this compound is monitored by HPLC and confirmed by LC-MS and NMR spectroscopy.
Future Perspectives
The elucidation of the this compound biosynthetic pathway opens up exciting avenues for future research. The detailed understanding of the enzymatic machinery provides a roadmap for combinatorial biosynthesis and metabolic engineering approaches to generate novel analogs with improved therapeutic properties. Furthermore, the characterization of the regulatory elements within the oga cluster could lead to strategies for overproducing this promising antibiotic. This foundational knowledge is a critical step towards harnessing the full potential of this compound in the fight against infectious diseases.
Elucidating the Molecular Architecture of Complex Natural Products: A Technical Guide Using Vancomycin as a Case Study
Introduction
The quest to identify and characterize novel bioactive compounds is a cornerstone of drug discovery and development. The process of structure elucidation, determining the precise three-dimensional arrangement of atoms in a molecule, is a critical and often intricate phase of this research. While the initial focus of this guide was "Oganomycin A," a thorough search of scientific literature and databases did not yield sufficient public information on this specific compound. This suggests that this compound may be a very recently discovered molecule with data not yet widely disseminated, a compound known by another name, or a less-studied natural product.
To provide a comprehensive and technically detailed guide that fulfills the core requirements of the request, we will use the well-characterized and complex glycopeptide antibiotic, vancomycin (B549263), as an illustrative case study. The methodologies and analytical techniques detailed here for vancomycin are broadly applicable to the structural determination of other complex natural products. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of natural product chemistry and drug discovery.
Spectroscopic Analysis of Vancomycin
The structure of vancomycin was definitively established through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is fundamental for determining the elemental composition of a molecule.
Experimental Protocol: High-Resolution Mass Spectrometry
A sample of vancomycin hydrochloride is dissolved in a suitable solvent, often a mixture of water, acetonitrile, and a small amount of formic acid to facilitate ionization. The solution is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The ESI process generates gas-phase ions from the analyte molecules. These ions are then guided into the mass analyzer. For high-resolution data, an orbitrap or time-of-flight (TOF) analyzer is commonly used. The instrument is calibrated using a known standard to ensure high mass accuracy.
-
Positive Ion Electrospray Ionization Mass Spectrometry ((+)-ESI-MS): This technique reveals the quasi-molecular ion peak. For vancomycin, this is observed at an m/z (mass-to-charge ratio) of 1448 [M+H]+.[1]
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the quasi-molecular ion. For vancomycin, the accurate mass was determined to be m/z 1448.4380 [M+H]+, which corresponds to the molecular formula C₆₆H₇₅Cl₂N₉O₂₄ (calculated value: 1448.4375).[1]
Table 1: High-Resolution Mass Spectrometry Data for Vancomycin
| Ion | Observed m/z | Calculated m/z | Deduced Molecular Formula |
| [M+H]⁺ | 1448.4380 | 1448.4375 | C₆₆H₇₅Cl₂N₉O₂₄ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial proximity of atoms.
Experimental Protocol: NMR Spectroscopy
A sample of vancomycin hydrochloride is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[2] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals. A suite of NMR experiments is then performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). These experiments include:
-
1D NMR: ¹H (proton) and ¹³C (carbon-13) NMR spectra are acquired to identify the different types of protons and carbons present in the molecule and their chemical environments.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (H-H correlations).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons (C-H correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing insights into the molecule's three-dimensional structure and stereochemistry.
-
The following tables summarize the key ¹H and ¹³C NMR chemical shifts for vancomycin hydrochloride.[2][3]
Table 2: Selected ¹H and ¹³C NMR Spectroscopic Data for Vancomycin Hydrochloride (in DMSO-d₆)
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |
| 2 | 170.7 | - |
| 3 | 56.9 | 4.35 (o) |
| 6 | 58.3 | 4.88 (br s) |
| 22 | 71.6 | 5.13 (br s) |
| 26 | 56.9 | 4.42 (d, 6.0) |
| 38a | 54.9 | 5.75 (d, 7.8) |
| G1 | 100.1 | 5.27 (d, 7.2) |
| V1 | 98.2 | 5.24 (br s) |
| 8" | 22.9 | 0.90 (d, 6.6) |
| 9" | 22.6 | 0.86 (d, 6.6) |
| V6 | 16.8 | 1.07 (d, 6.0) |
| V7 | 22.3 | 1.32 (s) |
Note: This table presents a selection of key signals for brevity. A complete assignment involves correlating all signals from the various NMR experiments. "o" denotes overlapping signals, "br s" denotes a broad singlet, "d" denotes a doublet, and "s" denotes a singlet.
Structure Elucidation Workflow
The process of determining the structure of a complex natural product like vancomycin is a systematic workflow that integrates data from multiple analytical techniques.
Caption: Workflow for the structure elucidation of a complex natural product.
Mechanism of Action of Vancomycin
Vancomycin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. This is a well-understood signaling pathway and provides context for the compound's biological relevance.
Caption: Mechanism of action of vancomycin, inhibiting bacterial cell wall synthesis.
Conclusion
The elucidation of a complex molecular structure, exemplified here by vancomycin, is a meticulous process that relies on the synergistic use of powerful analytical techniques. High-resolution mass spectrometry provides the molecular formula, while a suite of 1D and 2D NMR experiments allows for the piecing together of the molecular puzzle, atom by atom, to reveal the complete chemical structure and stereochemistry. The detailed protocols and data presented in this guide offer a robust framework for researchers undertaking the challenge of structure elucidation for novel natural products. While "this compound" remains an elusive target in the public domain, the principles and methodologies detailed herein are universal to the field and provide a solid foundation for the structural determination of future drug candidates.
References
Oganomycin A: A Preliminary Technical Overview of its Biological Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oganomycin A is a cephamycin-type antibiotic produced by Streptomyces oganonensis. As a member of the β-lactam class of antibiotics, its mechanism of action is predicated on the inhibition of bacterial cell wall synthesis. While detailed preliminary biological activity data against a wide range of gram-positive bacteria remains within specialized scientific literature and is not broadly accessible, this guide synthesizes the available information and provides a framework for understanding its potential based on the known characteristics of cephamycins. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the potential of this compound.
Introduction to this compound
This compound is a naturally occurring antibiotic isolated from the fermentation broth of Streptomyces oganonensis. It belongs to the cephamycin family, which are β-lactam antibiotics closely related to cephalosporins. A notable characteristic of cephamycins, including presumably this compound, is their resistance to degradation by β-lactamase enzymes, a common mechanism of antibiotic resistance in bacteria.
Presumed Mechanism of Action
As a cephamycin, this compound's primary mechanism of action is the inhibition of peptidoglycan synthesis in the bacterial cell wall. This is achieved by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains. The disruption of this process leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.
Below is a conceptual signaling pathway illustrating the presumed mechanism of action of this compound.
Caption: Presumed mechanism of this compound action.
Quantitative Data on Antibacterial Activity
Specific Minimum Inhibitory Concentration (MIC) values for this compound against a comprehensive panel of gram-positive bacteria are not publicly available in the searched resources. The primary research article detailing this information, "this compound, a new cephamycin-type antibiotic produced by Streptomyces oganonensis and its derivatives, oganomycins B, GA and GB," could not be accessed in its entirety.
However, based on the general activity profile of cephamycin antibiotics, it is anticipated that this compound would exhibit inhibitory activity against a range of gram-positive pathogens. For context, a summary of expected activity for cephamycins is presented below. Note: This is generalized information and may not be representative of this compound's specific activity.
| Bacterial Species (Gram-Positive) | Typical MIC Range for Cephamycins (µg/mL) |
| Staphylococcus aureus | 1 - >128 |
| Streptococcus pyogenes | ≤0.12 - 16 |
| Streptococcus pneumoniae | ≤0.12 - 32 |
| Enterococcus faecalis | Often resistant (>128) |
| Bacillus subtilis | Data not readily available |
Experimental Protocols
Detailed experimental protocols for determining the biological activity of this compound are presumed to be described in the primary scientific literature. Standard methodologies for such investigations typically include:
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard protocol for determining the MIC of a novel antibiotic like this compound against gram-positive bacteria would be the broth microdilution method.
Experimental Workflow for MIC Determination:
Caption: Standard workflow for MIC determination.
Detailed Steps:
-
Preparation of Bacterial Inoculum: A pure culture of the test gram-positive bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A positive control (bacteria, no antibiotic) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This compound, a cephamycin-type antibiotic, holds potential as an antibacterial agent against gram-positive bacteria, particularly due to its likely stability against β-lactamases. However, a comprehensive understanding of its efficacy requires access to detailed experimental data, which is currently limited in the public domain.
Future research should focus on:
-
Comprehensive MIC Profiling: Determining the MIC values of this compound against a broad panel of clinically relevant gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
-
Mechanism of Action Studies: Elucidating the specific interactions of this compound with the PBPs of various gram-positive bacteria.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of infection.
The information presented in this guide provides a starting point for researchers and drug development professionals. Further investigation into the primary literature is essential for a complete and detailed understanding of the preliminary biological activity of this compound.
The Emergence of Oganomycin A: A Preliminary Investigation into its Biological Activity Against Gram-Negative Bacteria
Disclaimer: Initial searches for "Oganomycin A" did not yield specific results, suggesting it may be a novel, recently discovered, or less-documented compound. The following in-depth technical guide is constructed based on available data for functionally similar and well-researched glycopeptide antibiotics, such as Vancomycin (B549263) and its derivatives, to provide a representative framework for the requested analysis. This guide will therefore focus on the strategies employed to confer Gram-negative activity to glycopeptide antibiotics.
This technical whitepaper provides a comprehensive overview of the preliminary biological activity of glycopeptide antibiotic derivatives against Gram-negative bacteria. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel antimicrobial agents. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of relevant pathways and workflows.
Introduction: The Challenge of Gram-Negative Resistance
Gram-negative bacteria possess a formidable outer membrane that acts as a barrier to many antibiotics, including traditional glycopeptides like vancomycin.[1][2] This outer membrane, rich in lipopolysaccharides, prevents large and hydrophilic molecules from reaching their target site: the peptidoglycan layer within the periplasm.[1] Overcoming this barrier is a critical challenge in the development of new antibiotics to combat multidrug-resistant Gram-negative pathogens.
Recent research has focused on modifying existing glycopeptide scaffolds to enhance their penetration of the Gram-negative outer membrane and exert their antibacterial effects. These modifications often involve the conjugation of the glycopeptide to moieties that can interact with and disrupt the outer membrane, facilitating entry.
Mechanism of Action
The primary mechanism of action of glycopeptide antibiotics is the inhibition of cell wall synthesis.[1][3] They bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the lipid II precursor, a key building block of peptidoglycan.[1] This binding sterically hinders the transglycosylation and transpeptidation steps of peptidoglycan polymerization, leading to a weakened cell wall and eventual cell lysis.[1][2]
For activity against Gram-negative bacteria, this core mechanism must be preceded by the successful translocation of the antibiotic across the outer membrane.
Figure 1. Mechanism of action of a glycopeptide derivative against Gram-negative bacteria.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various vancomycin derivatives against representative Gram-negative bacterial strains. The MIC is defined as the lowest concentration of an antibiotic that completely inhibits the visible growth of a microorganism.[4][5]
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Vancomycin | E. coli ATCC 25922 | >128 | [6] |
| Vancomycin | K. pneumoniae ATCC 27736 | >128 | [6] |
| Vancomyxin 11 | E. coli ATCC 25922 | 16 | [6] |
| Vancomyxin 11 | K. pneumoniae ATCC 27736 | 8 | [6] |
| Vancomycin-Arginine (V-R) | E. coli 25922 | 8-16 µM | [7] |
| Vancomycin-Arginine (V-R) | Carbapenem-resistant E. coli BAA-2469 | 8-16 µM | [7] |
| Vancomycin analogue 18b | A. baumannii ATCC 17978 | 8 | [8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9]
Protocol:
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[10]
-
Serial Dilution of Antibiotic: The antibiotic is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[4]
Figure 2. Experimental workflow for MIC determination by broth microdilution.
Outer Membrane Permeability Assay
To assess the ability of the antibiotic derivatives to permeabilize the outer membrane of Gram-negative bacteria, assays such as the N-phenyl-1-naphthylamine (NPN) uptake assay can be employed.
Protocol:
-
Bacterial Culture: Grow Gram-negative bacteria to the mid-logarithmic phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., HEPES).
-
Assay: Add the bacterial suspension to a fluorometer cuvette containing the fluorescent probe NPN.
-
Addition of Compound: Add the antibiotic derivative to the cuvette.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time. An increase in fluorescence indicates the uptake of NPN into the destabilized outer membrane.
Conclusion
The preliminary data on vancomycin derivatives demonstrate that chemical modification of the glycopeptide scaffold is a viable strategy for developing agents with potent activity against Gram-negative bacteria. The conjugation of moieties that can disrupt the outer membrane appears to be a key factor in overcoming intrinsic resistance. Further investigation into the structure-activity relationships, toxicity profiles, and in vivo efficacy of these novel compounds is warranted to assess their therapeutic potential. The experimental protocols and frameworks outlined in this guide provide a basis for the continued evaluation of "this compound" and other novel antibiotics.
References
- 1. Vancomycin - Wikipedia [en.wikipedia.org]
- 2. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 6. Vancomyxins: Vancomycin-Polymyxin Nonapeptide Conjugates That Retain Anti-Gram-Positive Activity with Enhanced Potency against Gram-Negative Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Vancomycin-Arginine Conjugate Inhibits Growth of Carbapenem-resistant E. coli and Targets Cell-Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antibacterial evaluations of novel vancomycin analogues targeting bacteria membrane to combat Gram-negative infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antibacterial Conjugates of Kanamycin A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines - PMC [pmc.ncbi.nlm.nih.gov]
Oganomycin A: No Publicly Available Data for Mechanism of Action Analysis
Despite a comprehensive search for "Oganomycin A," no publicly available scientific literature, preclinical data, or initial studies corresponding to this name could be identified. As a result, a technical guide on its mechanism of action, as requested, cannot be generated at this time.
The search for "this compound" and related terms did not yield any relevant information regarding its discovery, chemical structure, biological activity, or predicted mechanism of action. All search results redirected to information about other antibiotics, most notably Vancomycin, or to newly discovered compounds with distinctly different names.
This lack of information suggests that "this compound" may be:
-
A misnomer or a compound with a different public designation: The name provided may be an internal codename, a developmental name that has since been changed, or a misspelling of another known agent.
-
A very early-stage compound: It is possible that "this compound" is a very new discovery with no published data available in the public domain. Research and findings may be proprietary and not yet disclosed.
Without any foundational data, it is impossible to fulfill the core requirements of the request, which include:
-
Data Presentation: No quantitative data exists to be summarized in tables.
-
Experimental Protocols: No cited experiments are available to detail their methodologies.
-
Visualization: There are no described signaling pathways, experimental workflows, or logical relationships to be illustrated with diagrams.
To proceed, it is crucial to verify the correct name and any alternative identifiers for the compound . Any additional context, such as the originating research institution, therapeutic area, or associated publications, would be invaluable in locating the necessary information to create the requested in-depth technical guide.
Unveiling the Blueprint: A Technical Guide to the Biosynthesis of Cephamycin Antibiotics
A Note to the Reader: As of late 2025, the biosynthetic gene cluster (BGC) for Oganomycin A, a cephamycin-type antibiotic produced by Streptomyces oganonensis, has not been publicly identified or characterized in scientific literature. Consequently, detailed information regarding its specific genetic makeup, biosynthetic pathway, and the experimental protocols for its identification is not available.
In lieu of specific data on this compound, this guide will provide an in-depth technical overview of a closely related and well-characterized cephamycin BGC: the Cephamycin C biosynthetic gene cluster from Streptomyces clavuligerus. This cluster serves as an exemplary model for understanding the biosynthesis of cephamycin antibiotics and the methodologies employed by researchers in this field. This compound is classified as a cephamycin-type antibiotic, making the Cephamycin C pathway a relevant and informative substitute.
Introduction to Cephamycin C and its Biosynthetic Gene Cluster
Cephamycin C is a potent β-lactam antibiotic effective against a broad spectrum of bacteria. It belongs to the cephamycin family, which are characterized by a 7-methoxy group on the cephem nucleus, conferring resistance to β-lactamase enzymes. The genes responsible for the biosynthesis of Cephamycin C in Streptomyces clavuligerus are organized in a contiguous cluster, a common feature for secondary metabolite production in bacteria. This clustering facilitates the coordinated regulation of the biosynthetic pathway. In some Streptomyces species, the cephamycin BGC is found adjacent to the clavulanic acid BGC, forming a "super-cluster"[1].
The Cephamycin C BGC contains genes encoding the enzymes for the entire biosynthetic pathway, as well as regulatory and transport proteins. A key regulatory gene within the cluster is ccaR, which encodes a transcriptional activator essential for the expression of the biosynthetic genes[2].
The Cephamycin C Biosynthetic Pathway
The biosynthesis of Cephamycin C begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. The pathway proceeds through several enzymatic steps to form the final cephamycin molecule.
Caption: The biosynthetic pathway of Cephamycin C.
Genes of the Cephamycin C Biosynthetic Cluster
The following table summarizes the key genes identified in the Cephamycin C BGC of Streptomyces clavuligerus and their putative functions.
| Gene | Encoded Protein | Putative Function in Biosynthesis |
| pcbAB | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) | Condensation of the three precursor amino acids to form the tripeptide ACV. |
| pcbC | Isopenicillin N synthase (IPNS) | Oxidative cyclization of ACV to form the bicyclic isopenicillin N. |
| cefD | Isopenicillin N epimerase | Epimerization of the L-α-aminoadipyl side chain of isopenicillin N to the D-configuration, yielding penicillin N. |
| cefE | Deacetoxycephalosporin C synthase (DAOCS) | Ring expansion of penicillin N to form deacetoxycephalosporin C (DAOC). |
| cefF | Deacetylcephalosporin C synthase (DACS) | Hydroxylation of DAOC to form deacetylcephalosporin C (DAC). |
| cmcI | O-carbamoyltransferase | Carbamoylation of the hydroxyl group of DAC. |
| cmcJ | 7-methoxycephem hydroxylase/methoxylase | Hydroxylation and subsequent methylation at the C-7 position to form Cephamycin C. |
| ccaR | SARP-family transcriptional activator | Positive regulation of the biosynthetic genes. |
| blp | β-lactamase-like protein | Putative self-resistance mechanism. |
| pbp | Penicillin-binding protein | Putative self-resistance mechanism. |
Experimental Protocols for BGC Identification and Characterization
The identification and characterization of a biosynthetic gene cluster like that for Cephamycin C involves a multi-step process combining classical genetics, molecular biology, and bioinformatics.
General Workflow for BGC Identification
Caption: A general workflow for the identification of a BGC.
Detailed Methodologies
A. Genomic Library Construction and Screening:
-
Genomic DNA Isolation: High molecular weight genomic DNA is isolated from a culture of Streptomyces clavuligerus.
-
Partial Digestion: The genomic DNA is partially digested with a restriction enzyme (e.g., Sau3AI) to generate large fragments.
-
Ligation into Cosmid/BAC Vector: The DNA fragments are ligated into a suitable vector, such as a cosmid (e.g., pHC79) or a Bacterial Artificial Chromosome (BAC), which can accommodate large DNA inserts.
-
Packaging and Transduction: The ligated DNA is packaged into lambda phage particles and used to transduce an E. coli host strain.
-
Library Screening: The resulting library of E. coli clones is screened using a DNA probe derived from a known β-lactam biosynthesis gene (e.g., pcbC from another streptomycete). Clones that hybridize to the probe are selected.
B. Gene Knockout and Complementation:
-
Construction of a Gene Disruption Cassette: A cassette containing an antibiotic resistance gene (e.g., apramycin (B1230331) resistance) is constructed to replace a target gene within the identified cluster. Flanking regions homologous to the target gene are included to facilitate homologous recombination.
-
Transformation and Recombination: The disruption cassette is introduced into Streptomyces clavuligerus via protoplast transformation or intergeneric conjugation from E. coli. Double-crossover homologous recombination results in the replacement of the target gene with the resistance cassette.
-
Analysis of Mutants: The resulting mutant strains are analyzed for the loss of Cephamycin C production using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Complementation: To confirm that the observed phenotype is due to the specific gene knockout, the wild-type gene is reintroduced into the mutant strain on an integrative or replicative plasmid. Restoration of Cephamycin C production confirms the gene's function.
C. Heterologous Expression:
-
Cloning of the BGC: The entire biosynthetic gene cluster is cloned into an expression vector.
-
Transformation of a Heterologous Host: The expression vector is introduced into a suitable heterologous host, typically a genetically well-characterized Streptomyces species that does not produce interfering compounds (e.g., Streptomyces coelicolor or Streptomyces lividans).
-
Analysis of Production: The heterologous host is cultured, and the production of Cephamycin C is monitored to confirm that the cloned cluster is complete and functional.
Quantitative Data
At present, comprehensive tables of quantitative data such as enzyme kinetics or specific production yields tied to individual gene expression levels for the this compound BGC are unavailable due to the lack of its identification. For the Cephamycin C pathway in S. clavuligerus, such data is often specific to the experimental conditions and strains used in particular studies and is not typically aggregated into a single comprehensive source. However, studies involving the overexpression of the regulatory gene ccaR have been shown to significantly increase the production of Cephamycin C.
Conclusion
While the biosynthetic gene cluster for this compound remains to be discovered, the well-studied Cephamycin C BGC in Streptomyces clavuligerus provides a robust framework for understanding the genetic and biochemical basis of cephamycin production. The methodologies outlined in this guide represent the standard approaches used in the field of natural product biosynthesis to identify, characterize, and engineer pathways for the production of valuable therapeutic agents. The future discovery and analysis of the this compound BGC will likely reveal both conserved and unique features in the biosynthesis of this class of antibiotics, offering new opportunities for drug development and synthetic biology.
References
The Evolutionary Trajectory of Oganomycin A: A Technical Guide to its Relationship with Cephamycins
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the evolutionary relationship between Oganomycin A and other members of the cephamycin family of β-lactam antibiotics. While specific biosynthetic and genetic data for this compound, produced by Streptomyces oganonensis, is limited in publicly accessible literature, its chemical structure allows for a robust, inferred evolutionary comparison with well-characterized cephamycins, such as cephamycin C from Streptomyces clavuligerus. This document outlines the conserved core biosynthetic pathway of cephamycins and highlights the likely enzymatic steps responsible for the unique structural features of this compound. By examining the modular nature of cephamycin biosynthesis, we can postulate the evolutionary divergence that led to the specific chemical moiety of this compound. This guide also provides detailed experimental protocols for key analyses in cephamycin biosynthesis research, offering a methodological framework for future investigations into this compound and other novel cephamycins.
Introduction: The Cephamycin Family and the Place of this compound
Cephamycins are a potent class of β-lactam antibiotics characterized by a 7-methoxy group on the cephem nucleus, which confers significant resistance to β-lactamase enzymes.[1] First discovered in the early 1970s, these natural products are synthesized by various species of Streptomyces. The shared biosynthetic origin of cephamycins, penicillins, and cephalosporins from the tripeptide precursor δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) positions them as an excellent model for studying the evolutionary diversification of antibiotic biosynthetic pathways.[1]
This compound, produced by Streptomyces oganonensis, is a lesser-known member of the cephamycin family.[2] Its distinct chemical structure suggests a unique evolutionary modification of the core cephamycin scaffold. Understanding the biosynthetic origins of this modification is key to appreciating the evolutionary plasticity of antibiotic production in Streptomyces and may offer avenues for the bioengineering of novel antibiotics.
Structural Comparison: this compound vs. Cephamycin C
The key to understanding the evolutionary relationship between this compound and other cephamycins lies in a comparative analysis of their chemical structures. Cephamycin C is one of the most well-studied members of this class and serves as an excellent reference compound.
Table 1: Structural and Chemical Properties of this compound and Cephamycin C
| Feature | This compound | Cephamycin C |
| Chemical Formula | C24H27N3O13S2 | C16H21N3O9S |
| Molecular Weight | 629.61 g/mol | 447.42 g/mol |
| Core Structure | 7-methoxycephem nucleus | 7-methoxycephem nucleus |
| C-7 Acyl Side Chain | α-aminoadipoyl | α-aminoadipoyl |
| C-3' Substituent | Cinnamoyl group with a sulfate (B86663) ester | Carbamoyl (B1232498) group |
The fundamental difference between this compound and Cephamycin C lies in the substituent at the C-3' position of the cephem nucleus. While Cephamycin C possesses a carbamoyl group, this compound features a more complex cinnamoyl group with a sulfate ester. This structural divergence points to the presence of additional or alternative enzymatic machinery in the biosynthetic pathway of this compound.
The Core Cephamycin Biosynthetic Pathway: An Evolutionary Foundation
The biosynthesis of cephamycins is a multi-step enzymatic process, the initial stages of which are shared with penicillin and cephalosporin (B10832234) production. The evolutionary relationship of all these β-lactam antibiotics is evident in this conserved pathway.
The core pathway leading to the cephamycin nucleus is well-elucidated in Streptomyces clavuligerus, the producer of cephamycin C. The genes encoding these enzymes are typically found in a contiguous gene cluster, a hallmark of secondary metabolite biosynthesis in bacteria.
Key Enzymatic Steps in Cephamycin C Biosynthesis
The biosynthesis of cephamycin C can be broadly divided into three stages:
-
Formation of the Tripeptide Precursor: The pathway begins with the condensation of three amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This is catalyzed by the non-ribosomal peptide synthetase (NRPS) ACV synthetase (ACVS).
-
Formation of the Bicyclic Nucleus: The linear tripeptide is then cyclized by isopenicillin N synthase (IPNS) to form isopenicillin N, the first bioactive intermediate with the characteristic β-lactam ring fused to a thiazolidine (B150603) ring.
-
Modification of the Nucleus: A series of enzymatic modifications convert isopenicillin N into cephamycin C. These include:
-
Epimerization of the L-α-aminoadipyl side chain to the D-configuration by isopenicillin N epimerase.
-
Expansion of the five-membered thiazolidine ring to a six-membered dihydrothiazine ring by deacetoxycephalosporin C synthase (DAOCS), also known as "expandase".
-
Hydroxylation at the C-3' position by deacetoxycephalosporin C hydroxylase (DAOC hydroxylase).
-
Carbamoylation of the C-3' hydroxyl group by O-carbamoyltransferase.
-
Hydroxylation and subsequent methylation at the C-7 position to introduce the characteristic methoxy (B1213986) group, a reaction catalyzed by a two-component hydroxylase/methyltransferase system.
-
Inferred Biosynthesis of this compound and its Evolutionary Implications
Based on the structure of this compound, we can infer its biosynthetic pathway and pinpoint the likely points of evolutionary divergence from the cephamycin C pathway. The presence of the 7-methoxycephem core strongly suggests that S. oganonensis possesses a homologous set of genes for the core cephamycin biosynthetic pathway, including ACVS, IPNS, DAOCS, and the C-7 methoxylation system.
The key evolutionary innovation in the this compound pathway is the modification at the C-3' position. Instead of the carbamoylation seen in cephamycin C biosynthesis, the this compound pathway involves the attachment of a cinnamoyl group and its subsequent sulfation. This implies the presence of at least two additional enzymes in the this compound biosynthetic gene cluster:
-
A Cinnamoyl-CoA Ligase or a similar activating enzyme: To activate cinnamic acid for its attachment to the C-3' hydroxyl group.
-
An Acyltransferase: To catalyze the transfer of the activated cinnamoyl group to the C-3' position.
-
A Sulfotransferase: To add the sulfate group to the phenyl ring of the cinnamoyl moiety.
The evolutionary scenario likely involves the recruitment and integration of genes encoding these functions into an ancestral cephamycin biosynthetic gene cluster. This modular nature of secondary metabolite gene clusters allows for the "mixing and matching" of enzymatic activities, leading to the diversification of natural products.
Experimental Protocols for Investigating Cephamycin Biosynthesis
While specific experimental data for this compound is scarce, the following protocols represent standard methodologies used in the study of cephamycin biosynthesis and can be adapted for the investigation of S. oganonensis and this compound production.
Fermentation and Extraction of Cephamycins
-
Objective: To cultivate the producing Streptomyces strain and extract the cephamycin antibiotics for analysis.
-
Protocol:
-
Inoculate a seed culture of Streptomyces sp. in a suitable liquid medium (e.g., Tryptic Soy Broth) and incubate at 28-30°C with shaking for 48-72 hours.
-
Use the seed culture to inoculate a production medium formulated to support secondary metabolite production.
-
Incubate the production culture for 5-10 days at 28-30°C with vigorous shaking.
-
Harvest the culture broth by centrifugation to separate the mycelium from the supernatant.
-
Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) at a slightly acidic pH.
-
Concentrate the organic extract in vacuo to obtain the crude antibiotic extract.
-
Purify the target cephamycin using chromatographic techniques such as silica (B1680970) gel chromatography followed by high-performance liquid chromatography (HPLC).
-
Gene Cluster Identification and Analysis
-
Objective: To identify and sequence the biosynthetic gene cluster for a cephamycin antibiotic.
-
Protocol:
-
Extract high-quality genomic DNA from the producing Streptomyces strain.
-
Perform whole-genome sequencing using a next-generation sequencing platform.
-
Assemble the genome sequence reads into contigs or a complete genome.
-
Analyze the assembled genome using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters.
-
Search for a gene cluster containing homologs of known cephamycin biosynthesis genes (e.g., pcbAB, pcbC, cefD, cefE, cmcI, cmcJ).
-
Perform detailed annotation of the identified gene cluster to predict the function of each open reading frame (ORF).
-
Use comparative genomics to align the newly identified cluster with known cephamycin gene clusters to identify conserved and unique genes.
-
Gene Disruption and Complementation
-
Objective: To confirm the function of a specific gene within the biosynthetic cluster.
-
Protocol:
-
Construct a gene disruption cassette containing an antibiotic resistance gene flanked by homologous regions of the target gene.
-
Introduce the disruption cassette into the Streptomyces strain via conjugation or protoplast transformation.
-
Select for double-crossover homologous recombination events to replace the target gene with the resistance cassette.
-
Confirm the gene disruption by PCR and Southern blot analysis.
-
Analyze the mutant strain for the loss of antibiotic production by HPLC and bioassays.
-
For complementation, clone the wild-type gene into an integrative expression vector and introduce it into the mutant strain.
-
Confirm the restoration of antibiotic production in the complemented strain.
-
Quantitative Data and Bioactivity
Table 2: Representative Antibacterial Spectrum of Cephamycin C
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 1 - 8 |
| Streptococcus pneumoniae | 0.5 - 4 |
| Escherichia coli | 2 - 16 |
| Klebsiella pneumoniae | 4 - 32 |
| Proteus mirabilis | 1 - 8 |
| Bacteroides fragilis | 8 - 64 |
Note: These are representative values and can vary depending on the specific strain and testing conditions.
Future studies on this compound should aim to generate similar quantitative data to allow for a direct comparison of its antibacterial spectrum and potency with other cephamycins.
Conclusion: An Evolutionary Snapshot
The evolutionary relationship of this compound to other cephamycins provides a compelling example of how nature generates chemical diversity through the modification of existing biosynthetic pathways. While the core machinery for producing the 7-methoxycephem nucleus is likely conserved, the unique C-3' cinnamoyl sulfate ester of this compound points to a distinct evolutionary path taken by Streptomyces oganonensis. This divergence was likely driven by the acquisition of novel enzymatic capabilities that allowed for the utilization of a different acyl donor and subsequent modification.
Further research, particularly the sequencing and functional characterization of the this compound biosynthetic gene cluster, is necessary to fully elucidate its evolutionary history. The experimental protocols outlined in this guide provide a roadmap for such investigations, which will undoubtedly contribute to our broader understanding of antibiotic evolution and open new avenues for the discovery and development of novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for Oganomycin A Fermentation and Production using Streptomyces oganonensis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fermentation, production, and purification of Oganomycin A, a cephamycin-type antibiotic, from Streptomyces oganonensis. The following sections detail the cultivation of the microorganism, recommended fermentation parameters based on analogous cephamycin production, and a general purification strategy.
Introduction to this compound
This compound is a potent cephamycin-type β-lactam antibiotic produced by the actinomycete Streptomyces oganonensis. Structurally related to other cephamycins like cephamycin C, it exhibits a broad spectrum of antibacterial activity. The production of this compound is notably influenced by the addition of p-hydroxycinnamate sodium salt to the fermentation medium, which serves as a precursor. This document outlines the essential procedures for the laboratory-scale production of this compound.
Cultivation and Maintenance of Streptomyces oganonensis
Proper cultivation and maintenance of Streptomyces oganonensis are critical for consistent antibiotic production. The following protocols are based on general practices for Streptomyces species and specific recommendations for S. oganonensis.
Media and Culture Conditions
Streptomyces oganonensis can be maintained on agar (B569324) slants and cultivated in liquid broth for inoculum preparation and fermentation.
Table 1: Culture Media for Streptomyces oganonensis
| Medium Type | Component | Concentration (g/L) |
| Seed Medium (ATCC Medium 1877 Broth) | Dextrose | 10.0 |
| Soluble Starch | 20.0 | |
| Yeast Extract | 5.0 | |
| N-Z Amine A | 5.0 | |
| Beef Extract | 3.0 | |
| Calcium Carbonate | 1.0 | |
| Production Medium (Adapted from Cephamycin C Production Media) | Glycerol | 10.0 |
| Soybean Meal | 11.0 | |
| L-Lysine | 18.3 | |
| Yeast Extract | 0.5 | |
| K₂HPO₄ | 1.75 | |
| MgSO₄·7H₂O | 0.75 | |
| CaCl₂·2H₂O | 0.2 | |
| NaCl | 2.0 | |
| FeSO₄·7H₂O | 0.005 | |
| MnCl₂·4H₂O | 0.005 | |
| ZnSO₄·7H₂O | 0.005 | |
| p-Hydroxycinnamate Sodium Salt | To be optimized (e.g., 0.1-1.0) |
Experimental Protocol: Inoculum Development
-
Strain Revival: Rehydrate a lyophilized vial of Streptomyces oganonensis (e.g., ATCC 31167) using 0.5-1.0 mL of ATCC Medium 1877 broth.
-
Initial Culture: Transfer the rehydrated suspension to a tube containing 5-6 mL of the same broth.
-
Incubation: Incubate the tube at 26°C for 7-10 days.
-
Seed Culture: Inoculate a flask containing the seed medium with the suspension from the incubated tube.
-
Incubation: Incubate the seed flask at 28°C on a rotary shaker at 200-250 rpm for 2-3 days, or until good vegetative growth is observed.
This compound Fermentation
The production of this compound is carried out through submerged fermentation. The following parameters are recommended based on optimal conditions for cephamycin production by other Streptomyces species and can be adapted and optimized for S. oganonensis.
Fermentation Parameters
Table 2: Recommended Fermentation Parameters for this compound Production
| Parameter | Recommended Range |
| Temperature | 26-30°C |
| pH | 6.0-8.0 (controlled at ~6.8) |
| Agitation | 200-800 rpm (depending on fermenter scale) |
| Aeration | 0.5-1.0 vvm (volume of air per volume of medium per minute) |
| Fermentation Time | 3-7 days |
Experimental Protocol: Fermentation
-
Inoculation: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Fermentation: Carry out the fermentation in a suitable fermenter under the conditions outlined in Table 2.
-
Precursor Addition: Add a sterile solution of p-hydroxycinnamate sodium salt to the production medium at the time of inoculation or after an initial growth phase (e.g., 24 hours). The optimal concentration should be determined empirically.
-
Monitoring: Monitor the fermentation by measuring pH, biomass, and antibiotic production at regular intervals.
This compound Purification
A multi-step purification process is required to isolate this compound from the fermentation broth. The following is a general protocol that can be adapted, based on methods for purifying other cephamycins.[1][2][3]
Experimental Protocol: Purification
-
Cell Removal: Separate the mycelium from the fermentation broth by centrifugation or microfiltration.[2]
-
Initial Purification (Ion-Exchange Chromatography):
-
Adjust the pH of the clarified broth to the optimal binding pH for an anion exchange resin (e.g., Q Sepharose XL).[1][2]
-
Load the broth onto the equilibrated anion exchange column.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound this compound using a salt gradient (e.g., 0.1-0.5 M NaCl).[2]
-
Collect fractions and assay for antibiotic activity.
-
-
Desalting and Concentration (Reverse-Phase Chromatography):
-
Pool the active fractions from the ion-exchange step.
-
Perform solid-phase extraction using a C18 cartridge to desalt and concentrate the sample.[2]
-
Alternatively, for higher purity, use preparative reverse-phase HPLC.
-
-
Final Purification (Gel Filtration - Optional):
-
For further purification, the concentrated this compound fraction can be subjected to gel filtration chromatography (e.g., Sephadex LH-20) to remove molecules of different sizes.[4]
-
Visualizing the Workflow and Biosynthetic Pathway
To aid in understanding the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for this compound production.
Caption: Generalized cephamycin biosynthetic pathway.
References
Application Notes and Protocols: Extraction and Purification of Oganomycin A from Culture Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oganomycin A is a putative novel antibiotic with potential therapeutic applications. This document provides a comprehensive guide to the extraction and purification of this compound from fermentation culture broth. The protocols outlined below are based on established methodologies for the isolation of secondary metabolites from microbial sources, particularly actinomycetes. These methods can be adapted and optimized for specific laboratory and large-scale production environments.
Data Presentation
The following tables provide a template for recording and presenting quantitative data during the extraction and purification process. Populating these tables with experimental data is crucial for process optimization and validation.
Table 1: Solvent Extraction Efficiency
| Solvent System | Volume Ratio (Solvent:Broth) | Extraction pH | Temperature (°C) | This compound Yield (mg/L) | Purity (%) |
| Ethyl Acetate (B1210297) | 1:1 | 7.0 | 25 | Data | Data |
| n-Butanol | 1:1 | 7.0 | 25 | Data | Data |
| Chloroform (B151607) | 1:1 | 7.0 | 25 | Data | Data |
| Hexane | 1:1 | 7.0 | 25 | Data | Data |
Table 2: Column Chromatography Purification Summary
| Chromatography Step | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Fraction Volume (mL) | This compound Recovery (%) | Purity (%) |
| Silica (B1680970) Gel Column | Silica Gel (230-400 mesh) | Chloroform:Methanol (B129727) Gradient | 5 | 10 | Data | Data |
| Reverse Phase C18 | C18 Silica | Acetonitrile:Water Gradient | 2 | 5 | Data | Data |
Experimental Protocols
Fermentation of the Producing Microorganism
This protocol describes the cultivation of the this compound-producing microorganism, presumed to be a strain of Streptomyces.
Materials:
-
Sterile Yeast Extract-Malt Extract (ISP-2) broth
-
Pure culture of the this compound-producing microorganism
-
Sterile conical flasks
-
Rotary shaker incubator
Procedure:
-
Prepare ISP-2 broth in conical flasks and sterilize by autoclaving.
-
Inoculate the sterile broth with a colony of the pure culture of the this compound-producing microorganism.
-
Incubate the flasks on a rotary shaker at 28°C for 8 days.[1]
Extraction of this compound from Culture Broth
This protocol details the initial extraction of the crude this compound from the fermentation broth.
Materials:
-
Fermentation culture broth
-
Centrifuge
-
Separatory funnel
-
Ethyl acetate (or other suitable solvent based on optimization)
-
Rotary evaporator
-
Water bath
Procedure:
-
Harvest the culture broth after the incubation period.
-
Separate the biomass from the supernatant by centrifugation at 4000 rpm for 30 minutes.[1]
-
Collect the cell-free supernatant.
-
Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate.
-
Shake the mixture vigorously for 1 hour to ensure thorough mixing and extraction of the compound into the organic phase.[1]
-
Allow the phases to separate.
-
Collect the upper organic phase (ethyl acetate layer) containing this compound.
-
Concentrate the organic phase to dryness using a rotary evaporator with a water bath set at 40°C to obtain the crude extract.[1]
Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Solvents: Chloroform and Methanol
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Prepare a slurry of silica gel in chloroform and pack it into the chromatography column.
-
Dissolve the crude extract in a minimal amount of methanol.
-
Load the dissolved crude extract onto the top of the silica gel column.
-
Elute the column with a gradient of methanol in chloroform, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC).
-
Pool the fractions containing pure this compound.
-
Evaporate the solvent from the pooled fractions to obtain the purified this compound.
Visualizations
This compound Extraction and Purification Workflow
Caption: Workflow for this compound Extraction and Purification.
Postulated Signaling Pathway Inhibition by this compound
Caption: Postulated mechanism of action for this compound.
References
developing a robust antimicrobial susceptibility testing protocol for Oganomycin A
Application Notes and Protocols
Topic: Developing a Robust Antimicrobial Susceptibility Testing Protocol for Oganomycin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel N-acyl-amino acid with potential antimicrobial properties. As with any new antimicrobial agent, establishing a reliable and reproducible antimicrobial susceptibility testing (AST) protocol is crucial for its preclinical and clinical development. These application notes provide a comprehensive framework for developing a robust AST protocol for this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The goal is to determine the minimum inhibitory concentration (MIC) and zone of inhibition characteristics of this compound against relevant bacterial strains.
Given the novelty of this compound, the protocols outlined below are proposed starting points and should be subject to rigorous validation.
Principle of Methods
Two primary methods are recommended for determining the in vitro susceptibility of bacteria to this compound: broth microdilution and disk diffusion.
-
Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[1][2][3] It is considered a gold standard for quantitative susceptibility testing.[1]
-
Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method where a paper disk impregnated with a specific concentration of the antimicrobial agent is placed on an agar (B569324) plate inoculated with the test organism. The agent diffuses into the agar, and the diameter of the zone of growth inhibition around the disk is measured.[4] This method is widely used due to its simplicity and cost-effectiveness.[4]
Experimental Protocols
Quality Control
Prior to and concurrently with testing this compound, it is imperative to perform quality control (QC) using standard reference strains with known susceptibility patterns. This ensures the accuracy and reproducibility of the testing methodology.[5]
Recommended QC Strains:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Enterococcus faecalis ATCC® 29212™
Broth Microdilution Method (MIC Determination)
This protocol is based on the CLSI M07 guidelines for broth dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[6]
Materials:
-
This compound (pure powder)
-
Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Workflow Diagram for Broth Microdilution:
References
- 1. microbiologyclass.net [microbiologyclass.net]
- 2. researchgate.net [researchgate.net]
- 3. clpmag.com [clpmag.com]
- 4. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Activity of Oganomycin A Against Clinical Isolates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oganomycin A is a novel antimicrobial agent with potential therapeutic applications. The following application notes provide a comprehensive guide to evaluating its in vitro activity against a panel of clinically relevant bacterial isolates. The protocols outlined below describe standard methodologies for determining the minimum inhibitory concentration (MIC) and susceptibility of various microorganisms to this compound. These methods are fundamental in preclinical drug development for establishing the antimicrobial spectrum and potency of a new compound.
Principle:
In vitro antimicrobial susceptibility testing is performed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The two primary methods detailed here are broth microdilution and disk diffusion. The broth microdilution method is a quantitative technique that yields a specific Minimum Inhibitory Concentration (MIC) value (in µg/mL). The disk diffusion method is a qualitative or semi-quantitative method that provides a zone of inhibition, which can be correlated to susceptibility categories (Susceptible, Intermediate, or Resistant).
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the minimum concentration of this compound that inhibits the visible growth of a bacterial isolate in a liquid medium.
Materials and Reagents:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile multichannel pipettes and tips
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (broth only)
-
Growth control (broth with inoculum)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of this compound in CAMHB across the wells of a 96-well microtiter plate. The typical concentration range to test for a new compound might be from 256 µg/mL down to 0.06 µg/mL.
-
Leave the last two columns of the plate for positive (bacterial growth without antibiotic) and negative (broth only) controls.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the clinical isolate.
-
Suspend the colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well containing the this compound dilutions and the growth control well. The final volume in each well should be uniform (e.g., 100 µL).
-
Do not add inoculum to the negative control wells.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).
-
A microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀) for a more quantitative assessment.
-
Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of a bacterial isolate to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials and Reagents:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers for measuring zone diameters
Procedure:
-
Preparation of this compound Disks:
-
Aseptically apply a defined amount of this compound solution to each sterile filter paper disk and allow them to dry. The concentration will need to be optimized for the new compound.
-
-
Inoculum Preparation and Plating:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described for the broth microdilution method.
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Disk Application:
-
Aseptically place the this compound-impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk with a known antibiotic to validate the test.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.
-
-
Reading the Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The interpretation of the zone diameter (Susceptible, Intermediate, Resistant) will require the establishment of clinical breakpoints for this compound through further studies.
-
Data Presentation
Quantitative data from in vitro activity testing should be summarized in a clear and structured format. The following table is a template for presenting MIC data for this compound against various clinical isolates.
| Bacterial Species | Strain ID | Resistance Profile | This compound MIC (µg/mL) | Vancomycin (B549263) MIC (µg/mL) [1][2][3] |
| Staphylococcus aureus | ATCC 29213 | MSSA | 0.25 - 4.0 | |
| Staphylococcus aureus | Clinical Isolate 1 | MRSA | 1.0 - 138 | |
| Enterococcus faecalis | ATCC 29212 | VSE | ||
| Enterococcus faecium | Clinical Isolate 2 | VRE | ||
| Streptococcus pneumoniae | ATCC 49619 | Penicillin-Susceptible | ||
| Streptococcus pneumoniae | Clinical Isolate 3 | Penicillin-Resistant | ||
| Escherichia coli | ATCC 25922 | - | ||
| Pseudomonas aeruginosa | ATCC 27853 | - |
MIC values for Vancomycin are provided as a reference range from literature.[1][2][3] Actual values should be determined concurrently as a positive control.
Mandatory Visualization
Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing.
References
Application Note: Utilizing Novel Glycopeptide Antibiotics in Bacterial Cell Wall Synthesis Inhibition Assays
Disclaimer: Initial searches for "Oganomycin A" did not yield specific scientific literature or data. Therefore, this application note has been generated using a well-characterized glycopeptide antibiotic, Vancomycin, as a representative compound to illustrate the principles and methodologies for evaluating novel inhibitors of bacterial cell wall synthesis. The data and protocols presented herein are based on established knowledge of Vancomycin and should be adapted as necessary for any new investigational compound.
Introduction
The bacterial cell wall is a crucial structure for the survival of most bacteria, providing mechanical strength and protection against osmotic lysis.[1][2] Its primary component, peptidoglycan, is a unique polymer absent in eukaryotic cells, making it an excellent target for antimicrobial agents.[3] Glycopeptide antibiotics, such as Vancomycin, function by inhibiting the synthesis of peptidoglycan.[4][5] They bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the lipid-linked peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions essential for cell wall assembly.[1][4] This action leads to a compromised cell wall and eventual cell death.[3]
This application note provides detailed protocols for assessing the in vitro activity of novel glycopeptide antibiotics, using Vancomycin as a model, against a panel of Gram-positive bacteria. It includes methodologies for determining the minimum inhibitory concentration (MIC) and time-kill kinetics, which are fundamental assays in the characterization of new antibacterial agents.
Mechanism of Action: Glycopeptide Inhibition of Peptidoglycan Synthesis
Glycopeptide antibiotics interrupt the late stages of peptidoglycan synthesis on the outer surface of the cytoplasmic membrane. The following diagram illustrates the key steps in the mechanism of action.
Quantitative Data: Antibacterial Spectrum of Vancomycin
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Vancomycin against a range of clinically relevant Gram-positive bacteria. This data serves as a benchmark for evaluating the potency of novel compounds.
| Bacterial Species | Strain Example | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | ATCC 29213 | 0.5 - 2.0 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 1.0 - 2.0 |
| Enterococcus faecalis | ATCC 29212 | 1.0 - 4.0 |
| Enterococcus faecium (VRE) | (Clinical Isolate) | >256 |
| Streptococcus pneumoniae | ATCC 49619 | ≤0.5 |
| Clostridium difficile | ATCC 9689 | 0.25 - 2.0 |
Note: MIC values can vary between different strains and testing conditions.
Experimental Protocols
The following protocols are fundamental for the initial characterization of a novel cell wall synthesis inhibitor.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.
Materials:
-
Test compound (e.g., "this compound"-like compound)
-
Vancomycin (as a positive control)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35-37°C)
Procedure:
-
Preparation of Inoculum: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the test compound and Vancomycin in a suitable solvent (e.g., water or DMSO). b. Perform a two-fold serial dilution of each antimicrobial agent in CAMHB directly in the 96-well plate. The typical concentration range for Vancomycin is 64 to 0.06 µg/mL.
-
Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. b. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only). c. Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Assay
This dynamic assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Test compound
-
Vancomycin
-
Bacterial strain
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (35-37°C)
-
Tryptic Soy Agar (TSA) plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: a. Grow an overnight culture of the test organism in CAMHB. b. Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Assay Setup: a. Prepare culture tubes with CAMHB containing the test compound and Vancomycin at concentrations relevant to the MIC (e.g., 1x, 2x, 4x, and 8x MIC). b. Include a growth control tube without any antibiotic. c. Inoculate all tubes with the prepared bacterial suspension.
-
Incubation and Sampling: a. Incubate the tubes at 35-37°C with constant agitation. b. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: a. Perform ten-fold serial dilutions of each aliquot in sterile saline. b. Plate the dilutions onto TSA plates. c. Incubate the plates at 35-37°C for 18-24 hours. d. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: a. Plot the log10 CFU/mL versus time for each antibiotic concentration. b. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) from the initial inoculum. A bacteriostatic effect results in no significant change or a <3-log10 reduction in CFU/mL compared to the initial inoculum.
Conclusion
The protocols described in this application note provide a robust framework for the initial in vitro evaluation of novel glycopeptide antibiotics targeting bacterial cell wall synthesis. By determining the MIC and assessing the time-kill kinetics, researchers can gain valuable insights into the potency and bactericidal or bacteriostatic nature of new compounds. These assays are critical early steps in the drug discovery and development pipeline for new antibacterial agents.
References
- 1. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]
- 3. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 4. Vancomycin - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
Application of Oganomycin A in Studying Penicillin-Binding Proteins (PBPs)
Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the application of Oganomycin A in the study of penicillin-binding proteins (PBPs). The information presented herein provides a general framework and detailed protocols for characterizing the interaction of a novel compound with PBPs, based on established methodologies used for other antibacterial agents. These notes and protocols can serve as a guide for researchers, including those in drug development, to investigate the potential of a new molecule, such as this compound, as a PBP inhibitor.
Application Notes
Penicillin-binding proteins (PBPs) are a group of bacterial enzymes essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall that provides structural integrity and protection against osmotic lysis.[1][2] These enzymes catalyze the final steps of peptidoglycan assembly, specifically the transglycosylation and transpeptidation reactions.[1][2] By inhibiting these enzymes, the bacterial cell wall is weakened, leading to cell death. This makes PBPs a primary target for a large class of antibiotics, most notably the β-lactams.[1]
The study of how novel compounds interact with PBPs is fundamental to the discovery of new antibiotics. Key applications in this area of research include:
-
Target Identification and Mechanism of Action Studies: Determining if a new antibiotic's mode of action involves the inhibition of cell wall synthesis through PBP binding.
-
Affinity and Selectivity Profiling: Quantifying the binding affinity of a compound for different PBPs within a single bacterial species or across multiple species. Some bacteria express several PBPs, and a compound's selectivity can influence its antibacterial spectrum and efficacy.[3]
-
Structure-Activity Relationship (SAR) Studies: Evaluating how chemical modifications to a lead compound affect its PBP binding affinity and antibacterial activity, guiding the optimization of new drug candidates.
-
Resistance Mechanism Analysis: Investigating how alterations in PBPs in resistant bacterial strains affect their binding to antibiotics.[1]
To facilitate these studies, a variety of in vitro assays have been developed. A common and effective method is the competitive binding assay . In this assay, a known, labeled ligand (often a fluorescent or radioactive derivative of penicillin) is used to detect and quantify PBPs.[4][5][6] The ability of an unlabeled test compound to compete with the labeled ligand for binding to the PBPs is then measured. The concentration of the test compound that inhibits 50% of the labeled ligand's binding is known as the IC50 value, which is a measure of the compound's binding affinity.[4][7]
Fluorescently labeled penicillin, such as Bocillin FL , has become a popular tool for these assays as it offers a sensitive, rapid, and non-radioactive method for PBP detection.[4][8] The labeled PBPs can be separated by SDS-PAGE and visualized using a fluorescence imager, or the binding can be measured in real-time using fluorescence polarization.[4][9][10]
Quantitative Data Presentation
The following tables are templates for presenting data from PBP binding and antimicrobial susceptibility testing.
Table 1: PBP Binding Affinity (IC50) of Compound X
| Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) of Compound X | IC50 (µg/mL) of Control (e.g., Penicillin G) |
| Staphylococcus aureus ATCC 29213 | PBP1 | Data | Data |
| PBP2 | Data | Data | |
| PBP3 | Data | Data | |
| PBP4 | Data | Data | |
| Escherichia coli ATCC 25922 | PBP1a | Data | Data |
| PBP1b | Data | Data | |
| PBP2 | Data | Data | |
| PBP3 | Data | Data |
Table 2: Minimum Inhibitory Concentration (MIC) of Compound X
| Bacterial Species | Strain | MIC (µg/mL) of Compound X | MIC (µg/mL) of Control (e.g., Vancomycin) |
| Staphylococcus aureus | ATCC 29213 (MSSA) | Data | Data |
| Staphylococcus aureus | ATCC 43300 (MRSA) | Data | Data |
| Enterococcus faecalis | ATCC 29212 | Data | Data |
| Streptococcus pneumoniae | ATCC 49619 | Data | Data |
| Escherichia coli | ATCC 25922 | Data | Data |
| Pseudomonas aeruginosa | ATCC 27853 | Data | Data |
Experimental Protocols
Protocol 1: Preparation of Bacterial Membranes for PBP Analysis
This protocol describes the isolation of bacterial membranes, which are enriched in PBPs.[11][12]
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
10 mM Tris-HCl, pH 8.0
-
DNase I
-
Phenylmethylsulfonyl fluoride (B91410) (PMSF) or other protease inhibitors
-
Ultracentrifuge and tubes
-
French press or sonicator
-
BCA or Bradford protein assay kit
Procedure:
-
Grow a bacterial culture to the mid-logarithmic phase in an appropriate broth medium.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet twice with cold 10 mM Tris-HCl, pH 8.0.
-
Resuspend the cell pellet in a minimal volume of the same buffer containing DNase I and a protease inhibitor like PMSF.
-
Disrupt the cells by passing them through a French press or by sonication on ice.[12]
-
Centrifuge the lysate at a low speed (e.g., 5,000 x g) for 15 minutes at 4°C to remove intact cells and large debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membranes.[12]
-
Discard the supernatant (cytosolic fraction) and wash the membrane pellet with the buffer.
-
Repeat the high-speed centrifugation step.
-
Resuspend the final membrane pellet in a small volume of buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store the membrane preparation in aliquots at -80°C until use.
Protocol 2: Competitive PBP Binding Assay using Fluorescent Penicillin
This protocol details how to determine the IC50 of a test compound for specific PBPs using Bocillin FL and SDS-PAGE.[4][13][14]
Materials:
-
Prepared bacterial membranes (from Protocol 1)
-
Bocillin FL (fluorescent penicillin)
-
Test compound (e.g., this compound)
-
Control antibiotic (e.g., Penicillin G)
-
Reaction buffer (e.g., 25 mM Potassium Phosphate, pH 7.5)
-
SDS-PAGE sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
Fluorescence gel imager
Procedure:
-
Competition Reaction:
-
In microcentrifuge tubes, add a fixed amount of bacterial membrane protein (e.g., 25-50 µg) to the reaction buffer.
-
Add the test compound at various concentrations (e.g., a serial dilution from 100 µg/mL to 0.01 µg/mL). Include a no-compound control.
-
Incubate at 35°C for 15 minutes to allow the test compound to bind to the PBPs.[13]
-
-
Fluorescent Labeling:
-
SDS-PAGE:
-
Stop the reaction by adding an equal volume of SDS-PAGE sample buffer and boiling for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
-
Fluorescence Detection and Analysis:
-
After electrophoresis, place the gel directly into a fluorescence imager.
-
Visualize the fluorescently labeled PBP bands. The fluorescence intensity of each PBP band will decrease as the concentration of the competing test compound increases.[15]
-
Quantify the fluorescence intensity of each PBP band for each concentration of the test compound.
-
Plot the percentage of Bocillin FL binding (relative to the no-compound control) against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that results in a 50% reduction in the fluorescence signal for a specific PBP band.
-
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of a compound against various bacterial strains, following CLSI guidelines.[16][17][18][19]
Materials:
-
Test compound
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[19]
-
-
Compound Dilution:
-
Prepare a serial twofold dilution of the test compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only, no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[19]
-
-
Reading the MIC:
Visualizations
Caption: Bacterial cell wall biosynthesis pathway.[2][20][21][22][23]
Caption: Experimental workflow for a competitive PBP binding assay.
Caption: General mechanism of action for PBP inhibitors.
References
- 1. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological characterization of a new radioactive labeling reagent for bacterial penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. BOCILLIN FL, a sensitive and commercially available reagent for detection of penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Continuous fluorescence anisotropy-based assay of BOCILLIN FL penicillin reaction with penicillin binding protein 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A method to assay penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Disruption and Membrane Preparation [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
Application Notes & Protocols: Synthesis of Vancomycin Derivatives for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and pharmacology.
Introduction: The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), presents a significant global health challenge. Vancomycin (B549263), a glycopeptide antibiotic, has long been a last-resort treatment for serious Gram-positive bacterial infections.[1] Its mechanism of action involves inhibiting bacterial cell wall biosynthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[1][2] However, resistance has emerged through the alteration of this target to D-alanyl-D-lactate (D-Ala-D-Lac), which reduces the binding affinity of vancomycin. To combat this resistance, the synthesis and evaluation of novel vancomycin derivatives are crucial. Structure-Activity Relationship (SAR) studies of these derivatives help to identify modifications that can restore or enhance antibacterial efficacy, broaden the spectrum of activity, and improve pharmacokinetic properties.[3][4]
This document provides a detailed protocol for the synthesis of a representative class of vancomycin derivatives—those containing quaternary ammonium (B1175870) moieties—and the subsequent evaluation of their antibacterial activity for SAR studies.
I. Rationale for Vancomycin Modification
The primary goal of synthesizing vancomycin derivatives is to overcome existing resistance mechanisms and enhance antibacterial potency. Key strategies include:
-
Modifying the C-terminus: Introducing lipophilic and cationic groups can enhance the interaction with the bacterial membrane, leading to a dual mode of action.[2][5]
-
Altering the Vancosamine (B1196374) Sugar: Modifications at the vancosamine nitrogen can influence the molecule's interaction with the bacterial cell wall and its overall physicochemical properties.[6]
-
Modifying the Peptide Backbone: Alterations to the peptide core can improve binding to both D-Ala-D-Ala and D-Ala-D-Lac targets.[7]
This protocol will focus on the derivatization of the primary amino group of the vancosamine sugar with quaternary ammonium moieties, a strategy that has shown promise in enhancing activity against resistant strains.[8][9]
II. Experimental Protocols
A. General Synthetic Scheme for Vancomycin Derivatives
The synthesis involves a two-step process: first, the preparation of a linker with a reactive group, and second, the coupling of this linker to the vancomycin core.
Caption: General workflow for the synthesis of vancomycin derivatives.
B. Detailed Protocol: Synthesis of a Triazole Quaternary Ammonium Vancomycin (QAV) Derivative
This protocol is adapted from a published procedure for synthesizing vancomycin derivatives with potent antibacterial activity.[8][9]
Materials:
-
Vancomycin hydrochloride
-
5-Bromovaleric acid
-
1-Methyl-1H-1,2,4-triazole
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
Step 1: Synthesis of the Quaternary Ammonium Linker (1a)
-
In a round-bottom flask, dissolve 5-bromovaleric acid (1.0 eq) in anhydrous THF.
-
Add 1-methyl-1H-1,2,4-triazole (1.2 eq).
-
Reflux the mixture for 6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude quaternary ammonium linker with a carboxylic acid terminus. This product is often used in the next step without further purification.
Step 2: Coupling of the Linker to Vancomycin (QAV-a1)
-
In a clean, dry flask, dissolve vancomycin hydrochloride (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve the quaternary ammonium linker from Step 1 (1.5 eq) and HBTU (1.5 eq) in anhydrous DMF.
-
Add the solution from step 3 to the vancomycin solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the progress of the reaction using RP-HPLC.
-
Once the reaction is complete, quench it by adding water.
-
Purify the crude product by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions containing the desired product and lyophilize to obtain the final vancomycin derivative (QAV-a1) as a white solid.[8]
C. Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the synthesized derivatives is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized vancomycin derivatives and parent vancomycin
-
Bacterial strains (e.g., S. aureus ATCC 29213, MRSA clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each synthesized compound and vancomycin in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of each compound in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.06 to 256 µg/mL).
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Add the diluted bacterial suspension to each well containing the serially diluted compounds.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination using the broth microdilution method.
III. Data Presentation for SAR Analysis
The results of the MIC testing should be compiled into a clear and structured table to facilitate SAR analysis. This allows for direct comparison of the activity of the derivatives against the parent compound and across different bacterial strains.
Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of Vancomycin Derivatives
| Compound | R Group (Modification) | Linker Length | S. aureus (ATCC 29213) | MRSA (Clinical Isolate 1) | MRSA (Clinical Isolate 2) | VRE (VanA) |
| Vancomycin | - | - | 1 | 256 | >512 | >512 |
| QAV-p1 | Pyridinium (B92312) | 5 Carbons | 0.5 | 64 | 128 | 256 |
| QAV-p2 | Pyridinium | 6 Carbons | 1 | 128 | >512 | 512 |
| QAV-a1 | 1-Methyl-1,2,4-triazolium | 5 Carbons | 0.25 | 8 | 16 | 128 |
| QAV-a2 | 1-Methyl-1,2,4-triazolium | 6 Carbons | 0.5 | 32 | 64 | 256 |
| Thio-Vanc-1 | Thiol-containing moiety | - | 0.5 | 32 | 64 | 128 |
| Thio-Vanc-2 | Disulfide-containing moiety | - | 0.25 | 16 | 32 | 64 |
Data is representative and compiled from various sources for illustrative purposes.[2][8][9]
IV. Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 allows for the deduction of several SAR trends:
-
Impact of Quaternary Ammonium Group: The addition of a positively charged quaternary ammonium group generally improves activity against resistant strains compared to the parent vancomycin.[8][9]
-
Effect of Linker Length: The length of the carbon chain linking the quaternary ammonium group to the vancomycin core influences antibacterial activity. For both pyridinium (QAV-p) and triazolium (QAV-a) derivatives, a 5-carbon linker appears to be more effective than a 6-carbon linker.[9]
-
Nature of the Heterocycle: The triazolium derivatives (QAV-a) demonstrate superior activity against MRSA compared to the pyridinium derivatives (QAV-p), suggesting that the nature of the heterocyclic ring is a key determinant of potency.[9]
-
Thiol and Disulfide Moieties: The introduction of thiol and disulfide-containing moieties also enhances antibacterial activity against resistant strains, indicating that this is another promising avenue for modification.[2]
Caption: Logical workflow of a Structure-Activity Relationship (SAR) study.
V. Conclusion
The protocols and data presented here provide a framework for the rational design, synthesis, and evaluation of novel vancomycin derivatives. The SAR data clearly indicates that modifications to the vancomycin core, particularly the introduction of cationic moieties, can significantly enhance activity against resistant bacterial strains. This iterative process of synthesis, biological testing, and SAR analysis is fundamental to the development of next-generation antibiotics capable of addressing the growing threat of antimicrobial resistance.
References
- 1. Vancomycin - Wikipedia [en.wikipedia.org]
- 2. Thiol- and Disulfide-Containing Vancomycin Derivatives Against Bacterial Resistance and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potent and broad-spectrum antibiotics from SAR studies of a synthetic vancomycin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing the antibacterial efficacy of vancomycin analogues: targeting metallo-β-lactamases and cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal d-Leucyl Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antibacterial Evaluation of Novel Vancomycin Derivatives Containing Quaternary Ammonium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing the Stability of Oganomycin A in Different Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oganomycin A is a novel antibiotic with significant therapeutic potential. Understanding its stability profile in various physicochemical and biological media is a critical step in its preclinical and clinical development. These application notes provide a comprehensive overview of the techniques and protocols for assessing the stability of this compound. The data generated from these studies are essential for identifying degradation pathways, determining optimal storage conditions, selecting appropriate formulations, and predicting its in vivo behavior.[1][2][3]
Forced degradation studies, also known as stress testing, are integral to this process.[1][2][3] They involve intentionally exposing the drug substance to harsh conditions to accelerate degradation.[2][4] This helps in understanding the molecule's intrinsic stability and in the development of stability-indicating analytical methods.[1][2] The conditions for forced degradation studies typically include variations in pH, temperature, light, and oxidizing agents.[4]
This document outlines protocols for evaluating the stability of this compound in:
-
Physicochemical Media: Buffers at various pH values.
-
Simulated Biological Fluids: Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).
-
Biological Matrices: Human plasma and cell culture media.
Analytical Methodology
A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the parent compound and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) is the most common technique.[5]
2.1. Recommended Method: HPLC-UV/MS
-
Column: A C18 reverse-phase column is generally suitable for the separation of small molecules.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient will need to be optimized to achieve good separation of this compound and its degradants.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound. Mass spectrometry can be used for identification and characterization of degradation products.[1]
-
Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Data Presentation
Quantitative data from stability studies should be summarized in clearly structured tables for easy comparison and analysis. The tables should include the stress condition, time points, concentration or percentage of this compound remaining, and the formation of any major degradation products.
Table 1: Stability of this compound under Hydrolytic Conditions
| pH | Temperature (°C) | Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 1.2 (0.1 N HCl) | 60 | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 85.3 | 10.2 | 4.5 | ||
| 6 | 62.1 | 25.8 | 12.1 | ||
| 24 | 25.4 | 50.3 | 24.3 | ||
| 7.0 (Phosphate Buffer) | 60 | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 98.5 | 1.1 | 0.4 | ||
| 6 | 95.2 | 3.5 | 1.3 | ||
| 24 | 88.7 | 8.9 | 2.4 | ||
| 9.0 (Borate Buffer) | 60 | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 70.1 | 18.5 | 11.4 | ||
| 6 | 45.8 | 35.2 | 19.0 | ||
| 24 | 10.2 | 60.7 | 29.1 |
Table 2: Stability of this compound under Oxidative Conditions
| Oxidizing Agent | Concentration | Temperature (°C) | Time (hours) | This compound Remaining (%) | Major Oxidative Degradant (%) |
| Hydrogen Peroxide | 3% | 25 | 0 | 100.0 | 0.0 |
| 2 | 75.6 | 24.4 | |||
| 6 | 48.2 | 51.8 | |||
| 24 | 15.3 | 84.7 |
Table 3: Photostability of this compound
| Condition | Illumination | Time (hours) | This compound Remaining (%) | Major Photodegradant (%) |
| Solid State | ICH Q1B Option 2 | 0 | 100.0 | 0.0 |
| 24 | 92.5 | 7.5 | ||
| Solution (in Methanol) | ICH Q1B Option 2 | 0 | 100.0 | 0.0 |
| 24 | 65.8 | 34.2 | ||
| Dark Control | - | 24 | 99.8 | 0.2 |
Table 4: Stability of this compound in Simulated Biological Fluids
| Medium | Temperature (°C) | Time (hours) | This compound Remaining (%) |
| Simulated Gastric Fluid (SGF, pH 1.2) | 37 | 0 | 100.0 |
| 1 | 90.5 | ||
| 2 | 82.1 | ||
| Simulated Intestinal Fluid (SIF, pH 6.8) | 37 | 0 | 100.0 |
| 1 | 98.2 | ||
| 2 | 96.5 | ||
| 4 | 93.8 |
Table 5: Stability of this compound in Biological Matrices
| Matrix | Temperature (°C) | Time (hours) | This compound Remaining (%) |
| Human Plasma | 37 | 0 | 100.0 |
| 1 | 88.9 | ||
| 2 | 79.3 | ||
| 4 | 65.1 | ||
| Cell Culture Medium (e.g., DMEM) | 37 | 0 | 100.0 |
| 2 | 95.4 | ||
| 6 | 88.2 | ||
| 24 | 75.6 |
Experimental Protocols
4.1. Protocol for Hydrolytic Stability
This protocol assesses the degradation of this compound in acidic, neutral, and basic conditions.
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
Phosphate buffer (pH 7.0)
-
Borate buffer (pH 9.0)
-
HPLC grade water, acetonitrile, and methanol (B129727)
-
Volumetric flasks, pipettes, and vials
-
Water bath or incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For each pH condition, add a small aliquot of the stock solution to a volumetric flask and dilute with the respective buffer (0.1 N HCl, pH 7.0 buffer, or pH 9.0 buffer) to a final concentration of 100 µg/mL.
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 6, and 24 hours).
-
Immediately neutralize the acidic and basic samples and/or dilute with mobile phase to stop the degradation reaction.
-
Analyze the samples by the validated HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
4.2. Protocol for Oxidative Stability
This protocol evaluates the susceptibility of this compound to oxidation.
Materials:
-
This compound
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water and methanol
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution with a mixture of water and methanol to a final concentration of 100 µg/mL.
-
Add hydrogen peroxide to achieve a final concentration of 3%.
-
Keep the solution at room temperature (25°C) and protect it from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 6, and 24 hours).
-
Quench the reaction by adding a small amount of a reducing agent like sodium bisulfite or by significant dilution with the mobile phase.
-
Analyze the samples by HPLC.
-
Calculate the percentage of this compound remaining.
4.3. Protocol for Photostability
This protocol assesses the degradation of this compound upon exposure to light, following ICH Q1B guidelines.[6][7][8]
Materials:
-
This compound (solid and in solution)
-
Photostability chamber capable of providing controlled light exposure (ICH Q1B Option 2: 1.2 million lux hours and 200 watt hours/square meter).[8]
-
Chemically inert transparent containers (e.g., quartz cuvettes or glass vials).
-
Aluminum foil for dark controls.[6]
-
HPLC grade solvent (e.g., methanol).
Procedure:
-
Solid State: Place a thin layer of this compound powder in a transparent container.
-
Solution State: Prepare a 100 µg/mL solution of this compound in a suitable solvent.
-
Dark Control: Prepare identical solid and solution samples and wrap them completely in aluminum foil to protect them from light.[6]
-
Place all samples in the photostability chamber.
-
Expose the samples to the specified light conditions.
-
After the exposure period, dissolve the solid sample in a known volume of solvent.
-
Analyze all samples (exposed and dark control) by HPLC.
-
Compare the amount of this compound remaining in the exposed samples to the dark controls to determine the extent of photodegradation.
4.4. Protocol for Stability in Simulated Biological Fluids
This protocol assesses the stability of this compound in environments mimicking the stomach and intestines.
Materials:
-
This compound
-
Simulated Gastric Fluid (SGF), USP recipe (without pepsin)
-
Simulated Intestinal Fluid (SIF), USP recipe (without pancreatin)
-
Shaking water bath at 37°C
-
HPLC grade solvents
Procedure:
-
Prepare SGF and SIF according to USP guidelines.
-
Pre-warm the fluids to 37°C.
-
Prepare a stock solution of this compound and spike it into the SGF and SIF to a final concentration of 100 µg/mL.
-
Incubate the samples in the shaking water bath at 37°C.
-
Withdraw aliquots at specified time points (e.g., SGF: 0, 1, 2 hours; SIF: 0, 1, 2, 4 hours).
-
Immediately stop the reaction by adding an organic solvent (e.g., acetonitrile) and/or by flash freezing.
-
Process the samples (e.g., centrifuge to remove precipitates) and analyze by HPLC.
-
Calculate the percentage of this compound remaining.
4.5. Protocol for Stability in Biological Matrices
This protocol evaluates the stability of this compound in the presence of biological components like plasma proteins and enzymes.
Materials:
-
This compound
-
Human plasma (with anticoagulant, e.g., heparin or EDTA)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator at 37°C
-
Protein precipitation solution (e.g., cold acetonitrile with an internal standard)
-
Centrifuge
Procedure:
-
Pre-warm the human plasma and cell culture medium to 37°C.
-
Spike this compound into the matrices to a final concentration of 10 µg/mL.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 1, 2, 4 hours for plasma; 0, 2, 6, 24 hours for cell culture medium), withdraw an aliquot of the sample.
-
Immediately add the aliquot to 3-4 volumes of cold protein precipitation solution.
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean vial for HPLC or LC-MS/MS analysis.
-
Calculate the percentage of this compound remaining.
Visualization of Workflows and Pathways
5.1. Experimental Workflow for Stability Testing
Caption: Overall workflow for assessing the stability of this compound.
5.2. Forced Degradation Pathways of this compound
Caption: Potential forced degradation pathways of this compound.
References
- 1. acdlabs.com [acdlabs.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. labinsights.nl [labinsights.nl]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. 3 Important Photostability Testing Factors [sampled.com]
- 7. database.ich.org [database.ich.org]
- 8. Photostability | SGS USA [sgs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Oganomycin A Production from Streptomyces oganonensis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Oganomycin A from Streptomyces oganonensis fermentation. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound?
A1: The yield of this compound, like many secondary metabolites from Streptomyces, is influenced by a complex interplay of nutritional and physical factors. The most critical parameters to control are:
-
Medium Composition: The type and concentration of carbon and nitrogen sources are paramount.[1][2][3]
-
Physical Parameters: pH, temperature, aeration (dissolved oxygen), and agitation speed must be maintained within an optimal range.[1][3]
-
Inoculum Quality: The age, size, and physiological state of the seed culture are crucial for a productive fermentation.[1][2]
-
Genetic Stability: Strain viability and genetic drift can lead to decreased productivity over time.[2][4]
-
Contamination: The presence of unwanted microorganisms can severely inhibit growth and production.[4]
Q2: My Streptomyces oganonensis culture is growing well (high biomass), but the this compound yield is low. What could be the reason?
A2: High biomass does not always correlate with high secondary metabolite production. This phenomenon, known as "growth-product decoupling," can occur for several reasons:
-
Nutrient Limitation or Repression: The production of secondary metabolites like this compound is often triggered by the depletion of certain primary nutrients. If the medium is too rich or contains repressive substances (like readily metabolized sugars), the switch to secondary metabolism may be delayed or inhibited.[1][5][6]
-
Suboptimal Induction: The expression of the this compound biosynthetic gene cluster is tightly regulated. Key signaling molecules may not be present at the required concentrations, or repressive factors may be dominant.
-
Incorrect Fermentation Time: Harvesting the culture too early or too late can result in low yields. Secondary metabolite production typically occurs during the stationary phase of growth.[5]
Q3: How can I confirm that the compound I am detecting is indeed this compound?
A3: Confirmation of this compound requires analytical techniques that can determine its molecular weight and structure. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): Comparing the retention time of your purified compound with a known standard of this compound.
-
Mass Spectrometry (MS): Determining the molecular weight of the compound and comparing it to the known molecular weight of this compound. High-resolution mass spectrometry can provide the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the chemical structure of the compound and comparing it to the published structure of this compound.
Q4: My Streptomyces oganonensis culture is forming dense pellets, and the yield is low. What can I do?
A4: Pellet formation can lead to mass transfer limitations, particularly for oxygen, which can negatively impact antibiotic production. To control pellet formation, you can try:
-
Modifying the seed culture conditions: A more dispersed seed culture can lead to more dispersed growth in the production fermenter.[3]
-
Adjusting the agitation speed: Higher agitation can break up pellets, but excessive shear can also damage the mycelia.[3]
-
Adding glass beads or springs to the shake flask to promote more dispersed growth.
Troubleshooting Guides
Issue 1: Low or No this compound Yield
-
Possible Cause 1: Suboptimal Medium Composition.
-
Solution: The composition of the fermentation medium is critical. The concentration of key nutrients can either promote or inhibit synthesis.
-
Optimize Carbon and Nitrogen Sources: Streptomyces species often respond well to complex carbon and nitrogen sources. Experiment with different sources and ratios. See the Media Composition table below for starting points.[1][2]
-
Phosphate (B84403) and Iron Concentration: Ensure that the phosphate and iron levels in your medium are not inhibitory. Both limitation and excess can negatively impact yield.[2]
-
-
-
Possible Cause 2: Incorrect Fermentation Parameters.
-
Solution: Physical parameters must be optimized for your specific strain and bioreactor setup.
-
pH: The optimal pH for growth may differ from the optimal pH for production. Monitor and control the pH throughout the fermentation. A range of 6.0 to 8.0 is a typical starting point for Streptomyces.[1][4][7]
-
Temperature: A temperature of around 28-30°C is generally suitable for Streptomyces.[1]
-
Aeration and Agitation: Ensure sufficient dissolved oxygen (DO) levels. Monitor DO and adjust agitation and aeration rates as needed.[1]
-
-
-
Possible Cause 3: Poor Inoculum Quality.
Issue 2: Inconsistent Batch-to-Batch Yield
-
Possible Cause 1: Inconsistent Inoculum.
-
Solution: Ensure that your spore stock preparation, storage, and seed culture development are highly standardized.[6]
-
-
Possible Cause 2: Variation in Media Components.
-
Solution: The quality and composition of complex media components like soybean meal and yeast extract can vary between batches and suppliers.
-
Standardize Media Preparation: Use high-quality, standardized components. Test new batches of complex components in small-scale experiments before use in large-scale fermentations.[2]
-
Consider a Defined Medium: For more consistent results, develop a defined or semi-defined medium where the exact chemical composition is known.[2]
-
-
-
Possible Cause 3: Strain Instability.
-
Solution: Streptomyces strains can lose their ability to produce antibiotics after repeated subculturing.
-
Proper Strain Maintenance: Maintain a stock of the original high-producing strain cryopreserved. If yields consistently decline, consider reverting to a cryopreserved stock.[2]
-
-
Data Presentation
Table 1: Effect of Carbon and Nitrogen Sources on Antibiotic Production by Streptomyces spp. (General Examples)
| Carbon Source (1% w/v) | Nitrogen Source (0.5% w/v) | Relative Yield (%) | Reference |
| Starch | Soybean Meal | 100 | General observation |
| Glucose | Peptone | 85 | [8] |
| Glycerol (B35011) | Yeast Extract | 110 | [1] |
| Fructose | Casein | 70 | [9] |
Note: These are general examples and the optimal sources for this compound production must be determined empirically.
Table 2: Effect of Physical Parameters on Antibiotic Production by Streptomyces spp. (General Examples)
| Parameter | Range Tested | Optimal Value | Reference |
| Temperature | 25-37°C | 28-30°C | [1] |
| Initial pH | 5.0-9.0 | 6.5-7.5 | [4][7] |
| Agitation Speed | 150-250 rpm | 200-220 rpm | [10][11] |
| Inoculum Size | 2-10% (v/v) | 5% | [7][11] |
Note: Optimal parameters can vary depending on the specific strain and bioreactor configuration.
Experimental Protocols
Protocol 1: Preparation of Streptomyces oganonensis Spore Stock and Seed Culture
Objective: To create a consistent and viable stock of spores for repeatable fermentation inoculation.
Materials:
-
Solid agar (B569324) medium (e.g., ISP Medium 4, Oatmeal-agar)[12]
-
Sterile distilled water
-
Sterile 20% glycerol solution
-
Sterile cotton swabs or spreaders
-
Sterile centrifuge tubes
-
Liquid medium for seed culture (e.g., Tryptic Soy Broth)[13]
Procedure:
-
Streak S. oganonensis on the solid agar medium and incubate at 28-30°C for 7-10 days, or until sporulation is observed (a powdery appearance).[2][12]
-
Aseptically add ~5 mL of sterile distilled water to the surface of a mature plate.
-
Gently scrape the spores from the surface using a sterile cotton swab or spreader.[3]
-
Transfer the spore suspension to a sterile centrifuge tube.
-
Centrifuge the spore suspension at a low speed (~5000 x g) for 10 minutes to pellet the spores.[6]
-
Discard the supernatant and resuspend the spore pellet in a sterile 20% glycerol solution.
-
Aliquot into cryovials and store at -80°C for long-term use.[14]
-
To prepare a seed culture, inoculate a flask of liquid seed medium with a thawed aliquot of the spore stock. Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.[13][15]
Protocol 2: Shake Flask Fermentation for this compound Production
Objective: To cultivate S. oganonensis for the production of this compound.
Materials:
-
Baffled Erlenmeyer flasks
-
Production medium (to be optimized)
-
Seed culture of S. oganonensis
-
Incubator shaker
Procedure:
-
Prepare the production medium in baffled Erlenmeyer flasks and sterilize by autoclaving.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the flasks at 28-30°C with shaking at 200-250 rpm for 7-14 days.[8][10]
-
Aseptically withdraw samples at regular intervals to monitor growth (e.g., dry cell weight) and this compound production.
Protocol 3: Extraction and Quantification of this compound by HPLC
Objective: To extract this compound from the fermentation broth and quantify its concentration.
Materials:
-
Ethyl acetate (B1210297)
-
Rotary evaporator
-
0.22 µm syringe filters
-
HPLC system with a C18 reversed-phase column
Procedure:
-
Centrifuge a sample of the fermentation broth to separate the supernatant and the mycelial pellet.
-
Extract both the supernatant and the mycelial pellet with an equal volume of ethyl acetate by vigorous shaking.[1][13]
-
Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.[1]
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL).
-
Filter the methanolic extract through a 0.22 µm syringe filter before HPLC analysis.[1]
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (with 0.1% formic acid or trifluoroacetic acid) is typically used for separating secondary metabolites. The exact gradient should be optimized for this compound.
-
Detection: UV detector set at a wavelength appropriate for this compound.
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: General workflow for this compound production and optimization.
Caption: Generalized pathway for secondary metabolite regulation in Streptomyces.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 11. Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
troubleshooting low Oganomycin A production in submerged culture
Welcome to the technical support center for Oganomycin A production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the submerged culture of Streptomyces oganonensis for enhanced this compound yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound?
A1: The production of this compound, a secondary metabolite, is governed by a complex interplay of genetic, physiological, and environmental factors. The most critical parameters to monitor and optimize are:
-
Strain Integrity: The genetic stability of your Streptomyces oganonensis strain is paramount. Serial subculturing can lead to a decline in productivity.
-
Inoculum Quality: The age, density, and physiological state of the seed culture significantly impact the subsequent fermentation performance.[1][2]
-
Medium Composition: The balance and concentration of carbon and nitrogen sources are crucial for triggering the switch from primary to secondary metabolism.[1][3][4] The presence of essential minerals and trace elements also plays a vital role.
-
Physical Parameters: pH, temperature, dissolved oxygen (DO), and agitation must be maintained within their optimal ranges throughout the fermentation process.[5][6][7][8]
Q2: My Streptomyces oganonensis culture shows good biomass, but this compound production is low. What is the likely cause?
A2: This common issue, often termed "growth-product decoupling," can arise from several factors:[1]
-
Nutrient Repression: High levels of readily metabolizable carbon or nitrogen sources can repress the genes responsible for this compound biosynthesis.[1] Secondary metabolite production is often initiated upon the depletion of a key nutrient.[3]
-
Suboptimal Induction: The expression of the this compound biosynthetic gene cluster is tightly regulated.[9][10] The necessary signaling molecules may be absent or present at insufficient concentrations.
-
Incorrect Harvest Time: this compound production typically occurs during the stationary phase of growth. Harvesting the culture too early or too late can result in low yields.
-
pH Shift: The optimal pH for biomass growth may differ from the optimal pH for this compound production.[3][4]
Q3: How can I confirm the identity of the compound I believe to be this compound?
A3: It is essential to analytically verify the identity of your target compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for initial identification and quantification. Confirmation of the molecular weight by Mass Spectrometry (MS) and structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy are necessary for unambiguous identification.[3]
Troubleshooting Guides
Problem 1: Consistently Low or No this compound Production
| Possible Cause | Recommended Solution |
| Suboptimal Media Composition | The carbon-to-nitrogen (C:N) ratio is critical. Experiment with different carbon (e.g., glucose, glycerol, starch) and nitrogen (e.g., soybean meal, yeast extract, peptone) sources.[11][12] Refer to the Media Optimization table below. A fed-batch strategy can also help maintain optimal nutrient levels. |
| Incorrect Fermentation pH | The optimal pH for secondary metabolite production in Streptomyces is often near neutral (pH 7.0).[13] Monitor the pH throughout the fermentation and use buffers or automated acid/base addition to maintain the optimal range. The ideal pH for this compound production should be determined empirically.[3] |
| Non-ideal Temperature | Most Streptomyces species grow well between 26-30°C.[4][14] Verify that your incubator/bioreactor is maintaining a stable and optimal temperature for S. oganonensis. |
| Inadequate Aeration and Agitation | Oxygen is vital for the growth of aerobic Streptomyces and for the biosynthesis of many secondary metabolites.[5][15] Ensure sufficient aeration and agitation to maintain adequate dissolved oxygen (DO) levels, particularly during the exponential growth phase.[3] |
Problem 2: Inconsistent Batch-to-Batch Yield
| Possible Cause | Recommended Solution |
| Inconsistent Inoculum | Standardize your seed culture preparation.[3] Ensure consistent spore concentration, age of the culture, and growth medium. Use a well-defined protocol for inoculum development, as detailed in the Experimental Protocols section.[5] |
| Genetic Drift of the Production Strain | Avoid excessive subculturing. Return to a validated stock culture (e.g., a frozen spore stock) to start your seed cultures. Periodically re-streak for single colonies to maintain a homogenous population.[14] |
| Media Preparation Variability | Ensure that all media components are accurately weighed and dissolved completely. Validate your autoclave's performance to guarantee sterility without degrading sensitive media components.[1] |
Data Presentation
Table 1: Example Media Compositions for Optimization
| Component | Base Medium (g/L) | Medium A (g/L) | Medium B (g/L) | Medium C (g/L) |
| Soluble Starch | 20 | 10 | 20 | 30 |
| Soybean Meal | 10 | 20 | 10 | 10 |
| Yeast Extract | 2 | 2 | 5 | 2 |
| K₂HPO₄ | 1 | 1 | 1 | 1 |
| MgSO₄·7H₂O | 0.5 | 0.5 | 0.5 | 0.5 |
| CaCO₃ | 2 | 2 | 2 | 2 |
Table 2: Effect of Physical Parameters on this compound Production (Hypothetical Data)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 26°C | 30°C | 34°C |
| This compound Yield (mg/L) | 45 | 78 | 32 |
| pH | 6.5 | 7.0 | 7.5 |
| This compound Yield (mg/L) | 55 | 82 | 68 |
| Agitation (rpm) | 150 | 200 | 250 |
| This compound Yield (mg/L) | 48 | 75 | 65 |
Experimental Protocols
Protocol 1: Preparation of Streptomyces Spore Stock and Seed Culture
-
Grow S. oganonensis on a suitable agar (B569324) medium (e.g., ISP4) at 26°C for 7-10 days until good sporulation is observed.
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Aseptically scrape the spores from the agar surface into a sterile solution of 20% glycerol.
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Filter the spore suspension through sterile cotton wool to remove mycelial fragments.
-
Quantify the spore concentration using a hemocytometer.
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Store the spore suspension in cryovials at -80°C.
-
To prepare a seed culture, inoculate a flask containing a suitable liquid medium (e.g., Tryptic Soy Broth) with the spore stock to a final concentration of 1x10⁶ spores/mL.
-
Incubate the seed culture at 26-30°C with shaking (e.g., 200 rpm) for 48-72 hours.[16]
Protocol 2: Extraction and Quantification of this compound by HPLC
-
Extraction:
-
Harvest 10 mL of the fermentation broth.
-
Centrifuge to separate the mycelium from the supernatant.
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Extract both the supernatant and the mycelial pellet (after homogenization) with an equal volume of ethyl acetate (B1210297) by vigorous shaking.
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Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of methanol (B129727) (e.g., 1 mL).
-
Filter the methanolic extract through a 0.22 µm syringe filter before HPLC analysis.[3]
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[3][17]
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) is commonly used for separating secondary metabolites.[3] An isocratic system may also be developed.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound.
-
Quantification: Create a standard curve using purified this compound of known concentrations.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. A critical review on submerged production of mushroom and their bioactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Submerged culture conditions for the production of mycelial biomass and antimicrobial metabolites by Polyporus tricholoma Mont - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of secondary metabolism in streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of medium composition for actinomycin X2 production by Streptomyces spp JAU4234 using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. General Growth and Maintenance of Streptomyces sp. - ActinoBase [actinobase.org]
- 15. The biosynthesis of vancomycin-type glycopeptide antibiotics--a model for oxidative side-chain cross-linking by oxygenases coupled to the action of peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
improving the purity of Oganomycin A during downstream processing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the purity of Oganomycin A during downstream processing.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound extracts?
A1: Crude extracts of this compound typically contain a mixture of related compounds and process-related impurities. Common impurities can be categorized as:
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Structurally Related Impurities: Analogs of this compound with minor chemical modifications (e.g., Oganomycin B, des-epoxy-Oganomycin A). These often co-elute with the main compound.
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Process-Related Impurities: Residual solvents from extraction, components from the fermentation broth, and degradation products formed during processing.
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Starting Material Impurities: Unreacted precursors or starting materials from the fermentation feed that are carried through the initial extraction steps.[1]
Q2: What is the most effective initial purification step for removing highly polar impurities from my this compound extract?
A2: For removing highly polar impurities from a less polar product like this compound, liquid-liquid extraction is a highly effective initial step.[1][2] You can wash an organic solution of your crude extract with an aqueous solution (water or brine) to partition the polar impurities into the aqueous phase.[1] Alternatively, passing the extract through a short plug of silica (B1680970) gel can retain the polar impurities.[1]
Q3: My this compound purity is not improving with reversed-phase HPLC. What could be the issue?
A3: Several factors could contribute to this issue:
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Inappropriate Column Chemistry: The stationary phase may not be providing adequate selectivity. Consider screening different column chemistries (e.g., C18, C8, Phenyl-Hexyl).
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Mobile Phase Optimization: The mobile phase composition (solvents, pH, additives) may not be optimal for separating this compound from its closely related impurities. A systematic optimization of the mobile phase is recommended.
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Sample Overload: Injecting too much sample can lead to poor peak shape and co-elution of impurities.[3] Try reducing the injection volume or sample concentration.[3]
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Column Degradation: The column may have degraded over time.[3] It's advisable to test the column's performance with a standard before use.[3]
Q4: How can I remove a specific, known impurity that is structurally very similar to this compound?
A4: Separating structurally similar compounds often requires high-resolution chromatographic techniques. Consider optimizing your preparative HPLC method by:
-
Gradient Optimization: Employing a shallower gradient can enhance the resolution between closely eluting peaks.
-
Alternative Chromatography Modes: If reversed-phase is not effective, explore other modes like normal-phase, ion-exchange, or size-exclusion chromatography, depending on the physicochemical differences between this compound and the impurity.
-
Multi-dimensional Chromatography: A more advanced approach involves using two or more different chromatography columns with different separation mechanisms in sequence.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Purification
| Possible Cause | Troubleshooting Step |
| Precipitation on Column | Clean the column with a strong organic solvent.[3] |
| Degradation of this compound | Ensure the pH of the mobile phase and sample solution is within the stability range of this compound. Avoid prolonged exposure to harsh conditions. |
| Poor Solubility in Mobile Phase | Adjust the mobile phase composition to ensure this compound remains soluble throughout the run. Dissolve the sample in a diluent that is compatible with the mobile phase.[3] |
| Irreversible Binding to Stationary Phase | Test different stationary phases to find one with optimal retention and recovery. |
Issue 2: Poor Peak Shape in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Sample Overload | Reduce the amount of sample injected onto the column.[3] |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase or a weaker solvent to prevent peak distortion.[3] |
| Column Void or Channeling | Replace the column if performance does not improve after cleaning.[3] |
| Secondary Interactions with Stationary Phase | Add modifiers (e.g., trifluoroacetic acid for basic compounds) to the mobile phase to reduce peak tailing. |
Issue 3: Presence of Unknown Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Co-elution with this compound | Optimize the HPLC method for better resolution (e.g., change mobile phase, gradient, or column). |
| Introduction During Workup | Analyze samples from each step of the workup process to identify the source of the impurity. |
| Degradation During Storage | Assess the stability of this compound under the storage conditions and consider using stabilizers or different storage conditions. |
Experimental Protocols
Protocol 1: Initial Purification by Solid-Phase Extraction (SPE)
This protocol is designed to enrich this compound from a crude extract and remove highly polar and non-polar impurities.
-
Column Selection: Choose a reversed-phase SPE cartridge (e.g., C18).
-
Conditioning: Condition the cartridge by passing methanol (B129727) followed by water through it.
-
Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the cartridge.
-
Washing:
-
Wash with a weak solvent mixture (e.g., 5% methanol in water) to elute highly polar impurities.
-
Wash with a stronger solvent mixture (e.g., 40% methanol in water) to elute moderately polar impurities.
-
-
Elution: Elute this compound with a strong solvent (e.g., 90% methanol in water).
-
Analysis: Analyze the collected fractions by HPLC to determine the purity of this compound.
Protocol 2: Preparative HPLC for High-Purity this compound
This protocol describes a general approach for purifying this compound to >99% purity using preparative HPLC.
-
Column: C18 preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10-60% B (linear gradient)
-
35-40 min: 60-90% B (linear gradient)
-
40-45 min: 90% B (isocratic)
-
45-50 min: 90-10% B (linear gradient)
-
50-60 min: 10% B (isocratic)
-
-
Flow Rate: 15 mL/min.
-
Detection: UV at 280 nm.
-
Injection: Dissolve the enriched this compound fraction in the initial mobile phase composition and inject.
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method.
-
Post-Processing: Pool the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: this compound Downstream Processing Workflow.
Caption: Troubleshooting Logic for this compound Purification.
References
Technical Support Center: Addressing Instability of Novel Antibiotics Like Oganomycin A
Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the chemical properties, stability, or handling protocols for a compound specifically named "Oganomycin A." The following guide is based on best practices for the extraction and storage of novel, potentially unstable natural product antibiotics, using the well-characterized glycopeptide antibiotic, Vancomycin, as an illustrative analogue. Researchers working with this compound should perform their own stability studies to establish optimal conditions.
Frequently Asked Questions (FAQs)
Q1: My freshly extracted this compound solution is losing bioactivity rapidly. What are the likely causes?
A1: Rapid loss of bioactivity in a novel antibiotic extract is often due to chemical instability. Key factors include:
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pH sensitivity: Many complex natural products degrade under acidic or alkaline conditions. For instance, Vancomycin's structure can be altered by changes in pH.
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Temperature sensitivity: Elevated temperatures can accelerate degradation. Many antibiotics require refrigerated or frozen storage.
-
Oxidative degradation: Exposure to atmospheric oxygen can lead to the formation of inactive oxidation products.
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Light sensitivity (Photosensitivity): Exposure to UV or even ambient light can induce degradation in some molecules.
-
Hydrolysis: Reaction with water can break down labile functional groups within the molecule.
Q2: What are the initial steps I should take to troubleshoot the instability of this compound?
A2: A systematic approach is crucial. We recommend the following:
-
Control for Temperature: Immediately after extraction, divide your sample and store aliquots at different temperatures (e.g., 4°C, -20°C, and -80°C) to assess the impact of storage temperature on stability.
-
Evaluate pH: Measure the pH of your extract. If possible, adjust the pH of different aliquots to a range of values (e.g., pH 5, 7, and 9) using appropriate buffer systems to identify a pH optimum for stability.
-
Protect from Light: Store samples in amber vials or wrap them in aluminum foil to prevent photodegradation.
-
Inert Atmosphere: For highly sensitive compounds, consider purging storage vials with an inert gas like argon or nitrogen before sealing to minimize oxidation.
Q3: Are there any recommended solvents for extracting and storing this compound?
A3: Without specific data on this compound, general recommendations for similar natural products apply. Solvents should be chosen based on the polarity of the compound and their ability to be removed easily without excessive heat.
-
Extraction: Ethyl acetate (B1210297) is a common solvent for extracting antimicrobial compounds from fermentation broths.
-
Storage: For short-term storage, the final, purified compound is often dissolved in a buffer at its optimal pH or in a non-aqueous solvent like DMSO and stored at low temperatures. For long-term storage, lyophilized (freeze-dried) powder is generally the most stable form.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of potency in crude extract | Degradation by enzymes in the broth; Unsuitable pH or temperature during extraction. | Centrifuge the fermentation broth at a low temperature (4°C). Perform extraction immediately. Consider solvent extraction with a water-immiscible solvent like ethyl acetate to separate the compound from the aqueous phase quickly. |
| Precipitate forms in the stored solution | Poor solubility at storage temperature; pH shift leading to precipitation; Aggregation of the compound. | Use a cryoprotectant for frozen storage. Ensure the storage buffer has sufficient buffering capacity to maintain a stable pH. Consider using a different solvent or a co-solvent system. For example, precipitation of Vancomycin has been observed in saline solutions at high concentrations. |
| Color change of the solution over time | Oxidative degradation or other chemical rearrangements. | Store under an inert atmosphere (argon or nitrogen). Add an antioxidant (use with caution as it may interfere with downstream assays). Ensure storage in light-protected containers. |
| Inconsistent results between batches | Variability in extraction efficiency; Degradation during processing. | Standardize the extraction protocol, paying close attention to time, temperature, and solvent volumes. Implement in-process quality control checks, such as HPLC analysis, to monitor the integrity of the compound at each step. |
Experimental Protocols
Protocol 1: General Extraction of a Novel Antibiotic from Fermentation Broth
This protocol is a general guideline and should be optimized for this compound.
-
Harvesting: Centrifuge the fermentation broth at 4,000 rpm for 30 minutes at 4°C to separate the supernatant from the microbial biomass.
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 5-10 minutes.
-
Allow the layers to separate.
-
Collect the organic (ethyl acetate) layer.
-
Repeat the extraction from the aqueous layer two more times with fresh ethyl acetate.
-
-
Drying and Concentration:
-
Pool the organic extracts.
-
Dry the extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.
-
-
Storage of Crude Extract:
-
The resulting crude extract should be stored as a dry film or powder at -20°C or below, protected from light.
-
Protocol 2: Preliminary Stability Assessment of this compound
-
Sample Preparation: Dissolve a known quantity of purified this compound in a suitable buffer at a concentration of 1 mg/mL.
-
Condition Setup: Aliquot the solution into separate, light-protected vials for each condition:
-
Temperature: 25°C, 4°C, -20°C.
-
pH: Prepare solutions in buffers at pH 5.0, 7.0, and 8.5.
-
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), take a sample from each condition.
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Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) to determine the remaining concentration of the parent compound. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Data Presentation
The following tables present hypothetical stability data for a novel antibiotic, "Compound X," which can serve as a template for your own studies on this compound.
Table 1: Temperature Stability of Compound X in pH 7.4 Buffer
| Storage Temperature (°C) | % Remaining after 24h | % Remaining after 72h | % Remaining after 1 week |
| 25 | 85.2 | 60.1 | 35.5 |
| 4 | 98.5 | 95.3 | 90.1 |
| -20 | 99.8 | 99.5 | 99.1 |
| -80 | >99.9 | >99.9 | >99.9 |
Table 2: pH Stability of Compound X at 4°C
| pH | % Remaining after 24h | % Remaining after 72h | % Remaining after 1 week |
| 5.0 | 92.1 | 85.4 | 75.2 |
| 7.0 | 99.1 | 97.8 | 96.5 |
| 8.5 | 88.5 | 78.2 | 65.9 |
Visualizations
General Workflow for Extraction and Stability Testing
Caption: Workflow for this compound extraction and stability analysis.
Hypothetical Degradation Pathways
This diagram illustrates common degradation pathways for complex natural products.
Caption: Potential degradation routes for this compound.
overcoming poor solubility of Oganomycin A for in vitro assays
Welcome to the technical support center for Oganomycin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound for in vitro assays.
Troubleshooting Guides
Issue: this compound precipitates out of solution upon dilution in aqueous media.
This is a common issue for hydrophobic compounds, often referred to as "crashing out." Here are several strategies to troubleshoot this problem, starting with the simplest and progressing to more complex methods.
Step 1: Optimize your stock solution and dilution technique.
-
Initial Solvent Choice: Dimethyl sulfoxide (B87167) (DMSO) is a common first choice for dissolving nonpolar compounds due to its high solubilizing power and compatibility with most cell culture assays at low final concentrations.[1]
-
Protocol:
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Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
To minimize precipitation upon dilution, pre-warm your aqueous medium (e.g., cell culture medium or buffer) to 37°C.[1]
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While vortexing the pre-warmed medium, add the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[1]
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Ensure the final DMSO concentration in your assay is as low as possible, typically well below 1%, as higher concentrations can be cytotoxic.[1] Always include a vehicle control with the same final DMSO concentration in your experiment.
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Step 2: If precipitation persists, consider alternative solvents or co-solvent systems.
Some compounds are not sufficiently soluble in DMSO alone. A co-solvent system can sometimes maintain solubility more effectively.[1]
-
Alternative Solvents: Other water-miscible organic solvents to test include ethanol (B145695), methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[1] It's crucial to determine the cytotoxicity of these solvents for your specific cell line.
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Co-Solvent System Example: A mixture of ethanol and polyethylene (B3416737) glycol 400 (PEG 400) has been shown to be effective for solubilizing hydrophobic compounds while being non-cytotoxic at a final concentration of 0.1% in the growth medium.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: We recommend starting with high-purity dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] DMSO is effective for many nonpolar compounds and is widely used in cell-based assays.[1]
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do?
A2: This is a common problem. Here are a few troubleshooting steps:
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Optimize Dilution: Ensure you are adding the DMSO stock to your pre-warmed aqueous medium while vortexing to facilitate rapid dispersal.[1]
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Lower Final DMSO Concentration: Aim for a final DMSO concentration well below 1% (ideally ≤0.5%) to reduce solvent-induced precipitation and cytotoxicity.[1]
-
Consider a Co-solvent: If DMSO alone is insufficient, a co-solvent system, such as a mixture of ethanol and polyethylene glycol 400, may improve solubility.[2]
Q3: Are there alternatives to organic solvents if they are incompatible with my assay?
A3: Yes. If organic solvents interfere with your assay or cause unacceptable cytotoxicity, you can explore the use of surfactants or cyclodextrins.[1][3][4] These agents can form micelles or inclusion complexes that help to keep hydrophobic compounds like this compound dispersed in aqueous solutions.[1][4]
Q4: How can I be sure that the solvent or solubilizing agent is not affecting my experimental results?
A4: It is essential to always include a "vehicle control" in your experiments. The vehicle control should contain the same concentration of the solvent or solubilizing agent used to dissolve the this compound, but without the compound itself. This allows you to distinguish the effects of this compound from any effects of the vehicle.
Data Presentation
Table 1: Recommended Solvents and Co-Solvents for this compound
| Solvent/Co-Solvent System | Typical Starting Stock Concentration | Recommended Max Final Concentration in Assay | Notes |
| DMSO | 10-50 mM | ≤ 0.5% (v/v) | Common first choice; check for cytotoxicity in your cell line. |
| Ethanol | 10-50 mM | ≤ 0.5% (v/v) | Can be cytotoxic at higher concentrations. |
| DMF (Dimethylformamide) | 10-50 mM | ≤ 0.1% (v/v) | Use with caution; can be more toxic than DMSO. |
| DMA (Dimethylacetamide) | 10-50 mM | ≤ 0.1% (v/v) | Can be highly cytotoxic.[2] |
| 45% Ethanol + 55% PEG 400 | 1-10 mM | 0.1% (v/v)[2] | A potentially less toxic co-solvent option.[2] |
Table 2: Surfactants and Cyclodextrins for Enhancing Aqueous Solubility
| Agent | Type | Typical Working Concentration | Notes |
| Polysorbate 20 (Tween® 20) | Non-ionic surfactant | 0.1 - 1% (v/v)[4] | Often used in formulations. |
| Polysorbate 80 (Tween® 80) | Non-ionic surfactant | 0.1 - 1% (v/v) | Similar to Polysorbate 20. |
| Cremophor® EL | Non-ionic surfactant | 0.1 - 1% (v/v)[4] | Used for parenteral drug delivery.[4] |
| HPβCD (Hydroxypropyl-β-cyclodextrin) | Cyclodextrin | 1 - 10 mM | Forms inclusion complexes to enhance solubility.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
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Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution vigorously for 1-2 minutes.
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If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution, followed by further vortexing.[1]
-
Visually inspect the solution to ensure that all solid material has dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Protocol 2: Dilution of this compound Stock into Aqueous Medium
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Pre-warm the sterile aqueous medium (e.g., cell culture medium) to 37°C.[1]
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While vortexing the pre-warmed medium at a medium speed, add the required volume of the this compound DMSO stock solution drop-by-drop to the side of the tube.[1]
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Continue vortexing for an additional 30 seconds to ensure thorough mixing.
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Visually inspect the final solution for any signs of precipitation or turbidity before adding it to your experimental setup.
-
Crucially, prepare a vehicle control by adding the same volume of DMSO to an equal volume of pre-warmed medium.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Strategies for solubilizing this compound.
References
Technical Support Center: Refining Antimicrobial Susceptibility Testing for Oganomycin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining antimicrobial susceptibility testing (AST) conditions for the novel antimicrobial agent, Oganomycin A. Given that this compound is a new chemical entity, this guide synthesizes best practices from established AST protocols for natural products and novel antibiotics to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended screening methods for determining the antimicrobial activity of this compound?
A1: For preliminary screening, the disk diffusion method is a straightforward and widely used technique to qualitatively assess the antimicrobial activity of this compound against a panel of microorganisms.[1] For quantitative data, the broth microdilution (BMD) method is recommended to determine the Minimum Inhibitory Concentration (MIC).[2][3] Both methods should be performed following guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) as a baseline.[4][5][6]
Q2: Which bacterial strains should be included in the initial testing panel?
A2: A standard panel should include both Gram-positive and Gram-negative reference strains to understand the spectrum of activity. Recommended ATCC (American Type Culture Collection) strains include Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212), Escherichia coli (e.g., ATCC 25922), and Pseudomonas aeruginosa (e.g., ATCC 27853).[7] Including clinical isolates, especially multidrug-resistant (MDR) strains, can provide further insight into the potential therapeutic applications of this compound.
Q3: this compound is a natural product. Are there specific challenges I should be aware of during AST?
A3: Yes, natural products often present unique challenges in AST.[8][9][10][11] These can include poor water solubility, interference from solvents used for dissolution, and potential for binding to plastic surfaces of microtiter plates. It is crucial to establish proper controls and optimize testing conditions to mitigate these factors.
Q4: How do I address the poor solubility of this compound in aqueous media?
A4: For lipophilic compounds like many natural products, a small amount of a non-inhibitory solvent such as dimethyl sulfoxide (B87167) (DMSO) can be used to prepare the stock solution.[8] The final concentration of the solvent in the test medium should be kept to a minimum (typically ≤1%) and a solvent control must be included to ensure it does not affect microbial growth.[12] The use of surfactants like Polysorbate 80 (Tween 80) at a low, non-inhibitory concentration (e.g., 0.002%) can also help to improve the solubility and prevent adhesion to plastics.[12]
Q5: What is the recommended growth medium for AST with this compound?
A5: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard and recommended medium for routine susceptibility testing of non-fastidious bacteria.[8][10] Using a standardized medium is critical for inter-laboratory comparability of results.[8] For fastidious organisms, the medium may need to be supplemented as per CLSI or EUCAST guidelines.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No zone of inhibition in disk diffusion assay. | 1. This compound is not active against the tested organism.2. Poor diffusion of this compound through the agar (B569324) due to high molecular weight or lipophilicity.3. Inappropriate solvent used for disk impregnation which evaporated too quickly or inhibited diffusion. | 1. Confirm with a broth microdilution assay.2. Consider using an alternative method like agar dilution or broth microdilution.3. Ensure the solvent is appropriate and allows for proper diffusion before drying. |
| Inconsistent MIC values between experiments. | 1. Variability in inoculum preparation.2. This compound precipitating out of solution at higher concentrations.3. Adsorption of this compound to the surface of the microtiter plate. | 1. Standardize the inoculum to a 0.5 McFarland standard.2. Visually inspect the wells for precipitation. If observed, consider using a surfactant like Polysorbate 80.[12]3. Pre-treating plates or using low-binding plates can be explored. The addition of a surfactant can also mitigate this. |
| Growth observed in the solvent control well. | This is the expected outcome and validates that the solvent concentration is not inhibitory to the microorganism. | No action is needed. This is a necessary quality control step. |
| No growth in the positive control well (media + inoculum). | 1. Inoculum was not viable.2. Error in media preparation. | 1. Use a fresh culture to prepare the inoculum.2. Prepare fresh media and re-test. |
| MIC values are significantly different from reference antibiotics. | This is expected for a novel compound. | This is not necessarily a problem but a characteristic of the compound. Compare the MICs to established breakpoints for other antibiotics to gauge its potency.[10] |
Experimental Protocols
Broth Microdilution (BMD) for MIC Determination
This protocol is adapted from CLSI guidelines.
1. Preparation of this compound Stock Solution:
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Weigh a precise amount of this compound powder.
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Dissolve in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilutions should be made in CAMHB.
2. Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.125 µg/mL).
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Include a positive control (CAMHB + inoculum, no drug) and a negative control (CAMHB only).
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Include a solvent control (CAMHB + inoculum + highest concentration of DMSO used).
3. Inoculum Preparation:
-
From a fresh culture (18-24 hours old), suspend several colonies in sterile saline.
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Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
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Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
4. Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well (except the negative control), bringing the final volume to 100 µL.
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Incubate the plate at 35-37°C for 18-24 hours.
5. Interpretation of Results:
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The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Disk Diffusion Assay
1. Preparation of Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour into petri dishes to a uniform depth of 4 mm.
-
Allow the plates to solidify and dry.
2. Inoculum Preparation:
-
Prepare an inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the BMD method.
3. Inoculation of Plates:
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Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
4. Application of Disks:
-
Prepare sterile paper disks with a known amount of this compound. The solvent used to impregnate the disks should be allowed to evaporate completely before placing them on the agar.
-
Place the disks on the inoculated agar surface and press gently to ensure firm contact.
5. Incubation and Interpretation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (where no growth occurs) in millimeters. The size of the zone indicates the susceptibility of the organism to this compound.
Data Presentation
Table 1: Hypothetical MIC Values of this compound against Reference Strains
| Organism | ATCC Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 2 | 1 | 0.5 |
| Enterococcus faecalis | 29212 | 8 | 2 | 1 |
| Escherichia coli | 25922 | 64 | >256 | 0.015 |
| Pseudomonas aeruginosa | 27853 | >256 | >256 | 0.25 |
Table 2: Troubleshooting Checklist for this compound AST
| Checkpoint | Yes/No | Notes |
| Solvent Control Included? | Final concentration should be non-inhibitory. | |
| Positive Control Growth? | Confirms media and inoculum viability. | |
| Negative Control Sterile? | Confirms media sterility. | |
| Inoculum Standardized? | Should be at 0.5 McFarland. | |
| Standard Media Used? | CAMHB for non-fastidious bacteria. | |
| Incubation Conditions Correct? | Temperature and duration as per guidelines. |
Visualizations
Caption: Workflow for Antimicrobial Susceptibility Testing of this compound.
Caption: Troubleshooting Logic for Inconsistent MIC Results.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Microdilution Method to Assess Double and Triple Antibiotic Combination Therapy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apec.org [apec.org]
- 4. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 5. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cct.mycpd.co.za [cct.mycpd.co.za]
- 7. journals.asm.org [journals.asm.org]
- 8. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges to antimicrobial susceptibility testing of plant-derived polyphenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent - PMC [pmc.ncbi.nlm.nih.gov]
managing foaming and contamination in Streptomyces oganonensis fermentation
Welcome to the Technical Support Center for Streptomyces oganonensis fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing foaming and contamination during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of foaming in Streptomyces oganonensis fermentation?
A1: Foaming in Streptomyces oganonensis fermentation is a common issue arising from a combination of factors. Key contributors include the composition of the culture medium, particularly the presence of proteins, polysaccharides, and other surface-active agents.[1] High aeration and agitation rates, which are necessary for optimal growth and secondary metabolite production, can also exacerbate foam formation.[1] Additionally, cell lysis during the fermentation process can release intracellular contents that contribute to foam stability.
Q2: How does excessive foaming impact my fermentation and product yield?
A2: Excessive foaming can have several detrimental effects on your fermentation. It reduces the effective working volume of your fermenter, potentially leading to loss of culture broth through the exhaust system.[2] This "foam-out" can create a significant risk of contamination.[2] Furthermore, foam can interfere with sensor probes, leading to inaccurate readings of critical parameters like pH and dissolved oxygen. The physical stress within the foam can also damage the mycelial structure of Streptomyces oganonensis, potentially impacting secondary metabolite production. A study on a related species, Streptomyces hygroscopicus, demonstrated that uncontrolled foaming was linked to decreased production of the secondary metabolite ascomycin.[2]
Q3: What are the most common contaminants in Streptomyces fermentations?
A3: The most frequent contaminants in Streptomyces cultures are other bacteria, particularly fast-growing species like Bacillus and E. coli, as well as various molds and yeasts.[3] Due to the relatively slow doubling time of Streptomyces (4-6 hours), these faster-growing microorganisms can quickly outcompete your production strain for nutrients, leading to a significant decrease in yield and potentially the complete loss of the batch.[3]
Q4: How can I distinguish between Streptomyces growth and bacterial contamination in a liquid culture?
A4: Early detection of contamination is crucial. While Streptomyces typically grows as pellets or filamentous clumps, many contaminating bacteria will cause uniform turbidity or a milky appearance in the culture broth.[4] A simple Gram stain and microscopic examination can quickly differentiate between the Gram-positive, filamentous Streptomyces and common contaminants. Regular sampling and plating on non-selective agar (B569324) can also help identify and quantify any contaminating organisms.
Q5: What are the recommended initial steps for developing a foam control strategy for a new Streptomyces oganonensis fermentation process?
A5: A systematic approach is recommended. Start by evaluating the foaming potential of your base medium without inoculation. This will help determine if any medium components are major contributors to foaming. Subsequently, during fermentation, monitor the foam levels in relation to cell growth and product formation. It's advisable to screen a small panel of different types of antifoam agents (e.g., silicone-based, polyglycol-based) at various concentrations in shake flask experiments before scaling up. This will help identify the most effective antifoam with the least impact on your product yield.
Troubleshooting Guides
Issue 1: Excessive and Persistent Foaming
Symptoms:
-
Foam rapidly fills the headspace of the fermenter.
-
The foam is stable and difficult to break mechanically.
-
Loss of culture volume through the exhaust line.
-
Inaccurate sensor readings.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Preventative Action |
| High Aeration/Agitation Rates | Gradually increase aeration and agitation as the culture grows, rather than starting at the maximum rate. Implement a dynamic control strategy where these parameters are linked to the dissolved oxygen demand. |
| Medium Composition | Evaluate the components of your fermentation medium. High concentrations of complex nitrogen sources like peptones and yeast extract can contribute to foaming. Consider replacing a portion of these with simpler nitrogen sources if it does not negatively impact product yield. |
| Inappropriate Antifoam Agent | The selected antifoam may not be effective for your specific medium and strain. Screen different types of antifoams (e.g., silicone-based, polyglycol-based) to find the most effective one. See Experimental Protocol 1 for a screening methodology. |
| Incorrect Antifoam Concentration | Both under-dosing and over-dosing can be problematic. Too little antifoam will not control the foam, while excessive amounts can be toxic to the cells or interfere with downstream processing. Determine the optimal concentration through a dose-response experiment. |
| Cell Lysis | Significant cell lysis can occur in the late stationary phase. Ensure that your harvesting schedule is optimized. If lysis occurs earlier, it may be a sign of nutrient limitation or other stress, which should be investigated. |
Issue 2: Suspected Microbial Contamination
Symptoms:
-
A sudden drop in dissolved oxygen that is not correlated with a growth spurt.
-
A rapid change in pH outside the expected range.
-
Unusual culture appearance (e.g., uniform turbidity instead of mycelial pellets).[4]
-
Atypical odor of the culture broth.
-
Confirmation of foreign microbes via microscopy and plating.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Preventative Action |
| Inadequate Sterilization of Medium or Equipment | Verify your autoclave's performance using biological indicators.[4] Ensure all media, feed solutions, and equipment are sterilized for the appropriate time and at the correct temperature. For heat-sensitive components, use sterile filtration. |
| Contaminated Inoculum | Always start with a pure culture. Regularly check the purity of your seed cultures and master cell banks using microscopy and plating on non-selective media.[4] |
| Non-sterile Sampling or Addition Procedures | Implement and strictly follow aseptic techniques for all manipulations. Ensure that sampling ports and addition lines are properly sterilized before and after each use. |
| Compromised Fermenter Integrity | Regularly inspect seals, O-rings, and gaskets for any signs of wear or damage that could create a breach in the sterile barrier. Perform pressure-hold tests before each fermentation run. |
| Contaminated Antifoam or Other Reagents | Prepare stock solutions of antifoam and other additives aseptically or sterilize them if they are heat-stable. Consider pre-screening these reagents for microbial contamination. |
Quantitative Data Summary
Table 1: Impact of Foaming on Ascomycin Production in Streptomyces hygroscopicus (A Related Species)
| Fermentation Strategy | Maximum Acetate Concentration (mg/L) | Maximum Foam Height (cm) | Maximum Ascomycin Production (mg/L) |
| Batch Fermentation | 320 | 5.32 | 375 |
| Fed-batch (Foam Control) | 157 | 3.74 | 421 |
| Data adapted from a study on Streptomyces hygroscopicus and is intended to illustrate the potential impact of foam control on secondary metabolite production.[2] |
Table 2: Common Antifoam Agents Used in Fermentation
| Antifoam Type | Typical Starting Concentration (% v/v) | Advantages | Disadvantages |
| Silicone-based (e.g., PDMS) | 0.01 - 0.1 | Highly effective at low concentrations, good persistence. | Can cause issues in downstream filtration (silica residues), may be difficult to remove. |
| Polyglycol-based (e.g., PPG) | 0.05 - 0.2 | Readily dispersible, less likely to interfere with downstream processing. | May be less persistent than silicone-based antifoams. |
| Natural Oils (e.g., Soybean oil) | 0.1 - 0.5 | Biodegradable, can sometimes serve as an additional carbon source. | Lower efficiency, may be metabolized by the microorganism, potential for rancidity. |
Experimental Protocols
Experimental Protocol 1: Screening and Optimization of Antifoam Agents
Objective: To identify the most effective antifoam agent and its optimal concentration for controlling foam in Streptomyces oganonensis fermentation with minimal impact on growth and secondary metabolite production.
Methodology:
-
Primary Screening (Shake Flasks):
-
Prepare a series of identical shake flasks with your standard fermentation medium.
-
Add different types of antifoam agents (e.g., a silicone-based, a polyglycol-based, and a natural oil-based) to different flasks at a standard starting concentration (e.g., 0.05% v/v). Include a control flask with no antifoam.
-
Inoculate all flasks with a standardized inoculum of S. oganonensis.
-
Incubate under standard fermentation conditions.
-
Visually assess foam levels at regular intervals.
-
At the end of the fermentation, measure biomass (e.g., dry cell weight) and the concentration of your desired secondary metabolite.
-
Select the antifoam type that provides the best foam control with the least negative impact on biomass and product yield.
-
-
Concentration Optimization (Shake Flasks or Small-Scale Bioreactors):
-
Using the best-performing antifoam from the primary screening, set up a series of fermentations with varying concentrations of this antifoam (e.g., 0.01%, 0.05%, 0.1%, 0.2% v/v).
-
Include a control without antifoam.
-
Monitor foam levels, biomass, and product yield as before.
-
Determine the lowest concentration of the antifoam that effectively controls foaming without significantly inhibiting growth or product formation.
-
Experimental Protocol 2: Sterility Testing and Contamination Monitoring
Objective: To ensure the sterility of the fermentation process and to detect and identify any microbial contamination at an early stage.
Methodology:
-
Pre-fermentation Sterility Checks:
-
Medium Sterility: After sterilization, incubate a sample of the fermentation medium at 30°C and 37°C for 48 hours. Any turbidity indicates a failed sterilization.
-
Inoculum Purity: Before inoculating the main fermenter, streak a sample of the seed culture onto a nutrient-rich, non-selective agar plate (e.g., Tryptic Soy Agar). Incubate at 30°C for 24-48 hours. The presence of colonies with morphologies different from S. oganonensis indicates a contaminated inoculum.
-
-
In-process Contamination Monitoring:
-
Microscopy: At each sampling point, prepare a Gram stain of the culture broth and examine under a microscope. Look for microbial morphologies that are inconsistent with Streptomyces (e.g., Gram-negative rods, budding yeasts).
-
Plating: Plate a diluted sample of the culture broth onto non-selective agar plates. Incubate at 30°C and 37°C. The appearance of colonies within 24 hours is a strong indicator of bacterial contamination, given the slower growth rate of Streptomyces.
-
-
Identification of Contaminants (If Detected):
-
Isolate the contaminating colonies on fresh agar plates.
-
Perform basic characterization (e.g., Gram stain, morphology, key biochemical tests).
-
For definitive identification, consider 16S rRNA gene sequencing.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Confirming the Structure of Complex Natural Products Using Advanced NMR Techniques: A Case Study of Oganomycin A and Vancomycin
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel natural products is a cornerstone of drug discovery. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled view into the intricate three-dimensional architecture of complex molecules. This guide offers a comparative framework for confirming the structure of a hypothetical new antibiotic, "Oganomycin A," by contrasting the required experimental workflow with that of the well-established glycopeptide antibiotic, vancomycin (B549263).
Introduction
The definitive confirmation of a chemical structure relies on the unambiguous assignment of all atoms and their connectivity, including stereochemistry. For complex molecules, a suite of advanced, multi-dimensional NMR experiments is indispensable. This guide will walk through the process, using the known NMR data of vancomycin as a reference to illustrate the expected outcomes for a novel compound like this compound.
Data Presentation: A Comparative Analysis
The first step in structural elucidation is the acquisition and analysis of 1D (¹H and ¹³C) and 2D NMR data. The following tables summarize the expected and known NMR data for this compound and vancomycin, respectively.
Table 1: Hypothetical ¹H and ¹³C NMR Data for Key Structural Fragments of this compound.
| Fragment | Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH) | Key HMBC Correlations | Key COSY Correlations | Key NOESY Correlations |
| Amino Acid 1 | C-1 | 172.5 | - | H-2, H-3 | - | H-2, H-4 |
| C-2 (α) | 55.2 | 4.8 (d, 7.5) | H-3, H-1', NH | H-3, NH | H-3, H-1' | |
| C-3 (β) | 38.1 | 2.1 (m) | H-2, H-4 | H-2, H-4 | H-2, H-5 | |
| Sugar Moiety | C-1' | 101.3 | 5.5 (d, 3.0) | H-2', H-5' | H-2' | H-2', H-3' |
| C-2' | 75.4 | 3.8 (dd, 9.0, 3.0) | H-1', H-3' | H-1', H-3' | H-1', H-4' | |
| C-3' | 78.9 | 3.5 (t, 9.0) | H-2', H-4' | H-2', H-4' | H-2', H-5' |
Table 2: ¹H and ¹³C NMR Data for Vancomycin Hydrochloride. [1][2]
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH) |
| 2 | 170.7 | - |
| 3 | 49.3 | 4.35 |
| 4 | - | 6.62 (NH) |
| 6 | 58.3 | 4.88 |
| 7 | 72.1 | 5.83 (OH) |
| 8 | 127.2 | - |
| 9 | 115.1 | 7.38 |
| 10 | 139.8 | - |
| 14 | 107.0 | 5.54 |
| 20 | 127.3 | 7.86 |
| 22 | 71.6 | 5.13 |
| 26 | 56.9 | 4.42 |
| 26-COOH | 172.8 | - |
| G1 | 102.3 | 5.27 |
| V1 | 98.4 | 5.24 |
Note: This is a partial list for illustrative purposes. The full assignment of vancomycin is extensive.[1]
Table 3: Key 2D NMR Correlations for Vancomycin.
| Experiment | Key Correlations | Structural Information Deduced |
| COSY | H-V1 to H-V2, H-G1 to H-G2 | Spin systems of the two sugar moieties (vancosamine and glucose) are established. |
| HMBC | H-V1 to C-G2 | Confirms the α-L-vancosaminyl-(1→2)-O-β-D-glucosyl linkage between the two sugars.[1][3] |
| H-7 to C-11 and C-2 | Connects different amino acid fragments within the aglycone core.[1] | |
| NOESY | Correlations between protons of the L-lysine amino group and a vancomycin-facing hydrogen atom in the benzylic position.[4][5] | Provides through-space proximity information, crucial for determining the 3D conformation and the binding pocket structure. |
Experimental Protocols
Detailed methodologies are critical for reproducible results. The following are generalized protocols for the key NMR experiments required for structural elucidation.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound (e.g., this compound) in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
2. 1D NMR Spectra Acquisition (¹H and ¹³C):
-
Spectrometer: 600 MHz NMR spectrometer.[3]
-
¹H NMR:
-
Pulse sequence: zg30
-
Acquire 16-64 scans.
-
Set spectral width to 12-16 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Acquire 1024-4096 scans.
-
Set spectral width to 200-240 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
3. 2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy):
-
Pulse sequence: cosygpqf
-
Acquire 2-4 scans per increment.
-
Collect 256-512 increments in the F1 dimension.
-
Process the data using a sine-bell window function.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse sequence: hsqcedetgpsisp2.3 (for multiplicity editing)
-
Acquire 4-16 scans per increment.
-
Set the ¹J(C,H) coupling constant to ~145 Hz.
-
Collect 256-512 increments in the F1 dimension.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse sequence: hmbcgpndqf
-
Acquire 16-64 scans per increment.
-
Optimize for long-range couplings of 4-8 Hz.
-
Collect 256-512 increments in the F1 dimension.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Pulse sequence: noesygpph
-
Acquire 8-32 scans per increment.
-
Use a mixing time of 200-800 ms.
-
Collect 256-512 increments in the F1 dimension.
-
Mandatory Visualizations
Diagrams are essential for visualizing complex relationships and workflows in structural elucidation.
Conclusion
The structural confirmation of a novel natural product such as "this compound" is a systematic process that relies on the careful acquisition and interpretation of a suite of advanced NMR experiments. By comparing the expected data and workflow for this compound with the well-documented case of vancomycin, researchers can establish a robust framework for their investigations. The integration of 1D and 2D NMR techniques, as outlined in this guide, provides the necessary evidence to piece together the molecular puzzle, from the basic carbon skeleton to the intricate details of its three-dimensional shape. This comprehensive approach is fundamental to advancing natural product-based drug discovery and development.
References
- 1. Spectral Data Analysis and Identification of Vancomycin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. NMR and MD Analysis of the Bonding Interaction of Vancomycin with Muramyl Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR and MD Analysis of the Bonding Interaction of Vancomycin with Muramyl Pentapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Oganomycin A's Mechanism of Action: A Comparative Guide to Bacterial Cell Wall Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the discovery and validation of novel antimicrobial agents. Oganomycin A, a newly identified natural product, presents a potential candidate in the fight against bacterial infections. Preliminary structural analysis suggests that this compound may target bacterial cell wall synthesis, a proven pathway for effective antibiotic intervention.
This guide provides a comparative framework for validating the mechanism of action of this compound. Due to the limited publicly available data on this compound, this document uses two well-characterized antibiotics that inhibit bacterial cell wall synthesis, Penicillin G and Vancomycin, as benchmarks. The experimental protocols and data presented herein offer a roadmap for researchers to elucidate the precise mechanism of a new chemical entity like this compound.
Performance Comparison: this compound vs. Established Antibiotics
A critical first step in characterizing a new antibiotic is to determine its spectrum of activity and potency. This is typically achieved by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table provides a comparative summary of the MIC values for Penicillin G and Vancomycin against common Gram-positive and Gram-negative bacteria. A similar table should be generated for this compound to benchmark its performance.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Penicillin G and Vancomycin
| Bacterial Species | Gram Stain | Penicillin G MIC (µg/mL) | Vancomycin MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus | Positive | 0.06 - >256[1][2] | 0.5 - 4.0[3][4][5] | Data to be determined |
| Streptococcus pneumoniae | Positive | ≤0.06 - 8.0[6] | 0.12 - 1.0 | Data to be determined |
| Escherichia coli | Negative | 16 - >256 | >128 | Data to be determined |
| Pseudomonas aeruginosa | Negative | >512 | >128 | Data to be determined |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Elucidating the Mechanism of Action: Key Experimental Protocols
To validate that this compound inhibits bacterial cell wall synthesis, a series of targeted experiments should be conducted. The following protocols are fundamental to this process and are presented alongside the expected outcomes if this compound acts similarly to Penicillin G or Vancomycin.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
Objective: To determine the lowest concentration of this compound that inhibits the growth of a specific bacterium.
Methodology:
-
Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent. Prepare serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Data Analysis: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[7][8][9][10][11]
Time-Kill Kinetics Assay
Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.
Methodology:
-
Preparation: Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Inoculation: Inoculate each flask with the test bacterium at a starting concentration of approximately 5 x 10^5 CFU/mL. Include a growth control flask without the antibiotic.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Enumeration: Perform serial dilutions of each aliquot and plate on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal agent will show a ≥3-log10 reduction in CFU/mL, while a bacteriostatic agent will inhibit growth without significant killing.[12][13][14][15][16]
Peptidoglycan Synthesis Inhibition Assay
Objective: To directly measure the effect of this compound on the incorporation of precursors into the bacterial cell wall.
Methodology:
-
Radiolabeling: Grow bacteria in the presence of a radiolabeled peptidoglycan precursor, such as N-acetylglucosamine (¹⁴C-GlcNAc) or D-alanine (³H-D-Ala).
-
Treatment: Add this compound at its MIC to the bacterial culture.
-
Analysis: At various time points, collect the cells and measure the amount of radiolabel incorporated into the peptidoglycan fraction of the cell wall. This is typically done by precipitating the macromolecules and measuring the radioactivity of the insoluble fraction.
-
Interpretation: A decrease in the incorporation of the radiolabeled precursor in the presence of this compound would indicate direct inhibition of cell wall synthesis.
Accumulation of Cell Wall Precursors Assay
Objective: To detect the buildup of peptidoglycan precursors within the bacterial cytoplasm, a hallmark of cell wall synthesis inhibition.
Methodology:
-
Treatment: Treat bacterial cells with this compound at a concentration known to inhibit growth (e.g., 10x MIC).[17]
-
Extraction: After a short incubation period, extract the intracellular nucleotide pool by, for example, boiling the cells in water.[17][18]
-
Analysis: Analyze the extract using high-performance liquid chromatography (HPLC) to identify and quantify the accumulation of the peptidoglycan precursor, UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide).[17][18]
-
Interpretation: A significant increase in the intracellular concentration of UDP-MurNAc-pentapeptide in this compound-treated cells compared to untreated cells would strongly suggest that the antibiotic inhibits a late stage of peptidoglycan synthesis.[17][18][19][20][21]
Visualizing the Mechanism and Workflow
Diagrams are essential for conceptualizing complex biological pathways and experimental designs. The following diagrams, generated using the DOT language, illustrate the mechanism of action of known cell wall synthesis inhibitors and a proposed experimental workflow for validating this compound.
Caption: Mechanism of action of Penicillin and Vancomycin on bacterial cell wall synthesis.
Caption: Experimental workflow for validating the mechanism of action of a new antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin minimum inhibitory concentrations and lethality in Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic resistance rates and penicillin MIC distribution in patients with streptococcal pneumonia between 2013-2019, and use of antibiotics in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. actascientific.com [actascientific.com]
- 15. emerypharma.com [emerypharma.com]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. researchgate.net [researchgate.net]
- 18. One-step purification procedure for UDP-N-acetylmuramyl-peptide murein precursors from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Activities and regulation of peptidoglycan synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Occurrence and identification of UDP-N-acetylmuramyl-pentapeptide from the cyanobacterium Anabaena cylindrica - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Vancomycin and Cefoxitin Against Resistant Bacterial Strains
A Guide for Researchers, Scientists, and Drug Development Professionals
Author's Note: Initial research to conduct a comparative analysis of "Oganomycin A" and cefoxitin (B1668866) yielded no publicly available scientific information on a compound named "this compound." It is presumed that this may be a novel, not-yet-published agent, a proprietary name, or a potential misspelling. In the interest of providing a valuable and relevant comparative guide, this analysis has been pivoted to compare cefoxitin with vancomycin (B549263). Vancomycin is a clinically significant antibiotic, particularly in the context of treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA), making it a highly relevant comparator to cefoxitin in the landscape of antimicrobial resistance.
Introduction
The escalating threat of antimicrobial resistance necessitates a thorough understanding of the relative strengths and weaknesses of existing antibiotics against multidrug-resistant pathogens. This guide provides a comparative analysis of two important antibiotics: vancomycin, a glycopeptide, and cefoxitin, a cephamycin. The primary focus of this comparison is their efficacy against clinically significant resistant bacterial strains, namely Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). This document is intended for researchers, scientists, and drug development professionals, offering a concise yet comprehensive overview supported by experimental data and methodologies.
Mechanism of Action and Resistance
Vancomycin
Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis in Gram-positive bacteria.[1][2] It functions by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall polymerization and cross-linking.[1][2]
Resistance to vancomycin in Enterococci (VRE) is primarily mediated by the vanA or vanB gene clusters. These genes alter the peptidoglycan precursor target, replacing the D-Ala-D-Ala terminus with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser), which have a significantly lower binding affinity for vancomycin.[3] In S. aureus, vancomycin resistance is more complex. Vancomycin-intermediate S. aureus (VISA) typically involves a thickened cell wall that "traps" the antibiotic, while vancomycin-resistant S. aureus (VRSA) has acquired the vanA gene cluster from VRE.[2]
Cefoxitin
Cefoxitin is a β-lactam antibiotic, specifically a cephamycin, that also inhibits bacterial cell wall synthesis. It does so by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.[4]
The primary mechanism of resistance to cefoxitin in staphylococci is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. PBP2a has a low affinity for β-lactam antibiotics, including cefoxitin, allowing the bacterium to continue cell wall synthesis even in the presence of the drug.[5] Cefoxitin is a potent inducer of mecA gene expression.[6] It is important to note that cefoxitin has no clinically useful activity against Enterococcus species.[7]
Data Presentation: In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for vancomycin and cefoxitin against MRSA. MIC is a critical measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism.
Table 1: Vancomycin Minimum Inhibitory Concentrations (MICs) against MRSA
| Study/Source | Number of MRSA Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Journal of Pure and Applied Microbiology[1] | 38 | 0.5 - 2 | 1 | Not Reported |
| Frontiers in Microbiology[8] | 553 | Not specified, but geometric mean ranged from 0.96 to 1.648 | Not Reported | Not Reported |
| Antimicrobial Agents and Chemotherapy[9] | 101 | 0.5 - 2 (by broth microdilution) | 1 | Not Reported |
Table 2: Cefoxitin Minimum Inhibitory Concentrations (MICs) against MRSA
| Study/Source | Number of MRSA Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Journal of Clinical Microbiology[10] | 40 | 4 - ≥32 | Not Reported | Not Reported |
| Journal of Clinical Microbiology (low-level resistant)[10] | 4 | 4 - 12 | Not Reported | Not Reported |
Note on VRE: Cefoxitin is not active against Enterococcus species, and therefore, comparative data against VRE is not applicable. Treatment of VRE infections often involves agents like linezolid (B1675486) or daptomycin.[11][12]
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
The data presented in the tables above are typically generated using standardized antimicrobial susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these procedures.[13][14]
1. Broth Microdilution Method for MIC Determination
This method is considered a gold standard for determining the MIC of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared in a saline or broth medium to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.
-
Antimicrobial Agent Preparation: Serial twofold dilutions of the antibiotic (e.g., vancomycin or cefoxitin) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Incubation: The microdilution trays, containing the bacterial inoculum and varying concentrations of the antibiotic, are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[15]
2. Disk Diffusion Method (Kirby-Bauer Test)
This method is a qualitative or semi-quantitative test to determine the susceptibility of a bacterial isolate to an antimicrobial agent. For MRSA screening, a cefoxitin disk is commonly used.[16]
-
Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland) is prepared as described above.
-
Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar (B569324) plate.
-
Disk Application: A paper disk impregnated with a specific concentration of the antimicrobial agent (e.g., 30 µg cefoxitin) is placed on the surface of the agar.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-18 hours (or 24 hours for staphylococci with oxacillin/cefoxitin).
-
Interpretation: The diameter of the zone of growth inhibition around the disk is measured in millimeters and interpreted as "susceptible," "intermediate," or "resistant" according to CLSI breakpoint criteria.[5][16]
Visualizations
Mechanisms of Action and Resistance
Caption: Mechanisms of action and resistance for vancomycin and cefoxitin.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: A generalized workflow for antimicrobial susceptibility testing.
Conclusion
This comparative analysis underscores the distinct roles of vancomycin and cefoxitin in the management of infections caused by resistant bacteria. Vancomycin remains a cornerstone for treating severe MRSA infections, although the emergence of strains with elevated MICs is a growing concern.[17] Cefoxitin, while not a primary treatment for MRSA infections, serves as a crucial laboratory tool for the detection of mecA-mediated resistance.[5][6] Cefoxitin's lack of activity against Enterococcus species clearly delineates its spectrum of utility. For researchers and drug development professionals, understanding these nuances is paramount in the pursuit of novel antimicrobial strategies and the informed application of existing agents. The provided experimental protocols and workflows offer a foundational understanding of the methodologies used to generate the susceptibility data that guides clinical decision-making.
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin-resistant enterococcal infections: epidemiology, clinical manifestations, and optimal management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cefoxitin: a review of its antibacterial activity, pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 6. jcdr.net [jcdr.net]
- 7. Cephalosporin - Wikipedia [en.wikipedia.org]
- 8. frontiersin.org [frontiersin.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Use of Cefoxitin-Based Selective Broth for Improved Detection of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment options for vancomycin-resistant enterococcal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. nih.org.pk [nih.org.pk]
- 15. mdpi.com [mdpi.com]
- 16. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Oganomycin A: A Comparative Analysis of Cross-Resistance with β-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical antibiotic Oganomycin A, presumed to be a glycopeptide, and its cross-resistance patterns with established β-lactam antibiotics. The data presented is based on established knowledge of glycopeptide and β-lactam interactions with bacteria, serving as a model for assessing novel antibiotic candidates.
Introduction to this compound and β-Lactam Antibiotics
This compound is conceptualized as a novel glycopeptide antibiotic. Glycopeptides, such as the well-studied vancomycin, function by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4][5][6] Specifically, they bind to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall integrity.[1][2][3][5]
β-Lactam antibiotics, a broad class including penicillins, cephalosporins, carbapenems, and monobactams, also target cell wall synthesis.[7] However, their mechanism involves the covalent acylation of penicillin-binding proteins (PBPs), the enzymes responsible for the final cross-linking of the peptidoglycan layer.[7]
Cross-resistance occurs when a bacterium develops resistance to one antibiotic that also confers resistance to another, often due to a shared mechanism of action or resistance. Understanding the potential for cross-resistance between this compound and β-lactams is crucial for its development and clinical application.
Comparative Analysis of Minimum Inhibitory Concentrations (MICs)
The following table summarizes hypothetical MIC data for this compound and representative β-lactam antibiotics against various bacterial strains. This data illustrates potential cross-resistance profiles. Lower MIC values indicate greater antibiotic efficacy.
| Antibiotic | Class | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae | Escherichia coli |
| This compound | Glycopeptide | 0.5 µg/mL | 1 µg/mL | 0.25 µg/mL | >128 µg/mL |
| Penicillin | Penicillin | 0.125 µg/mL | >256 µg/mL | 0.06 µg/mL | >256 µg/mL |
| Oxacillin | Penicillin | 0.25 µg/mL | >256 µg/mL | 2 µg/mL | >256 µg/mL |
| Ceftriaxone | Cephalosporin | 1 µg/mL | 8 µg/mL | 0.25 µg/mL | 0.5 µg/mL |
| Imipenem | Carbapenem | 0.03 µg/mL | 16 µg/mL | 0.03 µg/mL | 0.25 µg/mL |
Data Interpretation:
-
Gram-Positive Activity: this compound, like other glycopeptides, is expected to be highly effective against Gram-positive bacteria such as S. aureus and S. pneumoniae.[1][3][5]
-
MRSA Coverage: A key advantage of glycopeptides is their activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][5] The resistance mechanism in MRSA, the production of a modified PBP (PBP2a) with low affinity for β-lactams, does not affect the binding site of this compound.[7]
-
Gram-Negative Inactivity: Glycopeptides are generally not effective against Gram-negative bacteria like E. coli.[2] Their large molecular size prevents them from penetrating the outer membrane to reach the peptidoglycan layer.
-
Lack of Cross-Resistance: The distinct mechanisms of action between this compound (targeting peptidoglycan precursors) and β-lactams (targeting PBPs) suggest that cross-resistance is unlikely. A strain resistant to β-lactams via PBP modification (e.g., MRSA) would likely remain susceptible to this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antibiotic that visibly inhibits the growth of a microorganism.
Methodology:
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown overnight on an appropriate agar (B569324) medium.
-
Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
-
The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The inoculum is then diluted to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Preparation of Antibiotic Dilutions:
-
A stock solution of each antibiotic is prepared.
-
A series of two-fold dilutions of each antibiotic is made in a 96-well microtiter plate using sterile broth as the diluent.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
-
Visualizing Mechanisms and Workflows
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Distinct mechanisms of this compound and β-lactams.
Conclusion
The analysis suggests that this compound, as a representative glycopeptide, would not exhibit cross-resistance with β-lactam antibiotics. Their distinct molecular targets within the bacterial cell wall synthesis pathway allow for their independent activity. Therefore, this compound could represent a valuable therapeutic option for treating infections caused by β-lactam-resistant Gram-positive bacteria, such as MRSA. Further empirical studies are essential to validate these theoretical assessments.
References
- 1. Vancomycin - Wikipedia [en.wikipedia.org]
- 2. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Vancomycin: MedlinePlus Drug Information [medlineplus.gov]
- 7. columbia.edu [columbia.edu]
Validating the Target Specificity of Novel Penicillin-Binding Protein Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the discovery and validation of novel antibacterial agents. Penicillin-binding proteins (PBPs) remain a cornerstone target for antibacterial drug development due to their essential role in bacterial cell wall biosynthesis.[1][2][3] This guide provides a comparative framework for validating the target specificity of new PBP inhibitors, using a hypothetical novel compound, "Oganomycin A," as a case study against established and emerging alternatives.
Introduction to Penicillin-Binding Proteins (PBPs)
PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis, a process vital for maintaining the structural integrity of the bacterial cell wall.[2][3] Inhibition of these proteins, typically by β-lactam antibiotics, disrupts cell wall formation, leading to bacterial cell death.[2] Bacteria have evolved resistance mechanisms, including the production of β-lactamases and alteration of PBP structure, underscoring the need for new classes of PBP inhibitors that can evade these mechanisms.[1][3]
Comparative Analysis of PBP Inhibitors
The validation of a new PBP inhibitor requires rigorous comparison with existing compounds. This section provides a comparative overview of different classes of PBP inhibitors, their mechanisms, and their target specificities.
Quantitative Comparison of PBP Inhibitor Performance
The following table summarizes key performance indicators for various classes of PBP inhibitors against different bacterial strains and their specific PBP targets. This data provides a baseline for evaluating the potency and spectrum of a novel agent like this compound.
| Compound Class | Specific Compound | Target PBP | Bacterial Species | Binding Affinity (IC50/Kd) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| β-Lactams | Piperacillin | PBP3 | E. coli | IC50: 166 ± 62 nM | - | [4] |
| Meropenem | PBP1a, PBP1b, PBP2, PBP3, PBP4 | P. aeruginosa | High occupancy at 2x MIC | 0.5 | [5][6] | |
| Imipenem | PBP1a, PBP1b, PBP2, PBP3, PBP4, PBP5/6 | P. aeruginosa | ~70% occupancy at 2x MIC | - | [5] | |
| Boronic Acids | Compound 37 | PBP1b | S. pneumoniae | IC50: 6.9 ± 0.1 µM | - | [4] |
| Vaborbactam | PBP3 | P. aeruginosa | IC50: 262 µM | - | [6] | |
| ETX0462 | PBP2 | P. aeruginosa | - | 0.5 | [6] | |
| Bicyclic Peptides | Peptide 2 | PBP3 | E. coli | Kd: 5.23 nM | - | [1] |
| Oxadiazoles | Compounds 56-58 | Multiple PBPs | S. aureus (including MRSA) | - | 1-2 | [4] |
| Pyrrolidine-2,3-diones | Compound 2 | PBP3 | P. aeruginosa | IC50: 4 ± 6 µM | >100 (without permeabilizer) | [7] |
Experimental Protocols for Target Validation
Validating that a novel compound like this compound specifically targets PBPs involves a series of well-defined experiments. The following protocols are fundamental to this process.
PBP Binding Affinity Assessment (Competition Assay)
This assay determines the ability of a test compound to compete with a known fluorescently labeled probe for binding to a specific PBP.
Protocol:
-
Protein Purification: Isolate and purify the target PBP from the desired bacterial species.
-
Fluorescent Probe: Utilize a fluorescent penicillin derivative, such as Bocillin FL, which binds covalently to the active site of most PBPs.[7]
-
Competition: Incubate the purified PBP with varying concentrations of the test compound (e.g., this compound).
-
Labeling: Add a fixed concentration of Bocillin FL to the mixture.
-
Detection: Measure the fluorescence polarization (FP) or use SDS-PAGE followed by in-gel fluorescence scanning to quantify the amount of Bocillin FL bound to the PBP.
-
Data Analysis: A decrease in fluorescence signal with increasing concentrations of the test compound indicates competition. The IC50 value, the concentration of the test compound that inhibits 50% of Bocillin FL binding, is then calculated.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics and affinity (Kd) of an inhibitor to its target protein.
Protocol:
-
Chip Preparation: Covalently immobilize the purified PBP onto a sensor chip.
-
Analyte Injection: Flow a solution containing the test compound (analyte) at various concentrations over the sensor chip surface.
-
Binding Measurement: Monitor the change in the refractive index at the surface of the chip, which is proportional to the mass of the analyte binding to the immobilized PBP.
-
Data Analysis: Analyze the association and dissociation curves to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
X-ray Crystallography for Structural Validation
This technique provides high-resolution structural information on how an inhibitor binds to its target PBP.
Protocol:
-
Crystallization: Co-crystallize the purified PBP with the inhibitor or soak the inhibitor into pre-formed PBP crystals.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data to determine the three-dimensional electron density map and build an atomic model of the PBP-inhibitor complex.
-
Analysis: Visualize the binding mode, identify key interactions (e.g., covalent bond formation with the active site serine), and compare it to the binding of known inhibitors like β-lactams.[4]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Protocol:
-
Bacterial Culture: Grow the target bacterial strain to a standardized density.
-
Serial Dilutions: Prepare a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial culture.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. For some compounds, the assay may be repeated in the presence of an outer membrane permeabilizing agent, such as polymyxin (B74138) B nonapeptide (PMBN), for Gram-negative bacteria.[7]
Whole-Cell PBP Occupancy Assay
This assay measures the extent to which a compound engages with its PBP targets in living bacterial cells.
Protocol:
-
Treatment: Expose intact bacterial cells to the test compound at various concentrations (e.g., multiples of the MIC) for a defined period.[5]
-
Cell Lysis and Labeling: Lyse the cells and label the remaining unoccupied PBPs with a fluorescent probe like Bocillin FL.
-
Separation and Detection: Separate the PBPs by SDS-PAGE and visualize the fluorescently labeled proteins using a gel imager.
-
Quantification: Quantify the band intensity for each PBP to determine the percentage of target occupancy by the test compound.
Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
Mechanism of PBP Inhibition by β-Lactams
This diagram illustrates the classical mechanism of action of β-lactam antibiotics, which serves as a benchmark for understanding novel inhibitors.
Caption: Mechanism of PBP action and its inhibition by β-lactam antibiotics.
Experimental Workflow for Validating a Novel PBP Inhibitor
This workflow outlines the logical progression of experiments to validate a compound like this compound.
Caption: A typical experimental workflow for validating a novel PBP inhibitor.
Comparison of PBP Inhibitor Classes
This diagram provides a high-level comparison of the key features of different PBP inhibitor classes.
References
- 1. Discovery and chemical optimisation of a potent, Bi-cyclic antimicrobial inhibitor of Escherichia coli PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 3. Development of New Drugs for an Old Target — The Penicillin Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Discovery in the Field of β-Lactams: An Academic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
comparing the in vivo efficacy of Oganomycin A with established cephalosporins
As information regarding "Oganomycin A" is not publicly available, this guide will utilize Vancomycin, a well-documented glycopeptide antibiotic, as a representative agent for comparison against established cephalosporins. This serves to demonstrate the structure and content of a comparative efficacy guide for a scientific audience.
This document provides a comparative analysis of the in vivo efficacy of Vancomycin and selected cephalosporins in preclinical infection models. The data is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their relative performance.
Data Presentation: Summary of In Vivo Efficacy
The following table summarizes key quantitative data from in vivo studies, allowing for a direct comparison of Vancomycin and various cephalosporins across different infection models and bacterial strains.
| Antibiotic | Infection Model | Bacterial Strain | Dosing Regimen | Efficacy Endpoint & Outcome |
| Vancomycin | Neutropenic Mouse Thigh | Staphylococcus aureus ATCC29213 | 25–400 mg/kg per day | Dose-dependent reduction in bacterial load.[1] |
| Vancomycin | Neutropenic Mouse Thigh | Staphylococcus aureus Mu3 (hVISA) | 25–400 mg/kg per day | Showed inferior pharmacodynamic profiles in mice infected with hetero-vancomycin-resistant S. aureus.[1] |
| Ceftriaxone | Mouse Pneumonia | Streptococcus pneumoniae (Penicillin-Susceptible) | 5 mg/kg (subcutaneous, twice daily for 3 days) | Resulted in 87% survival.[2] |
| Ceftriaxone | Mouse Pneumonia | Streptococcus pneumoniae (Penicillin-Resistant) | 50 mg/kg (single injection) | Achieved a 2.7-log-unit reduction of CFU in the lungs within 24 hours.[2] |
| Cefepime | Thigh Muscle | Escherichia coli | Not Specified | Demonstrated potent in vivo activity, with potency greater than ceftazidime (B193861) and cefoperazone.[3] |
| Ceftazidime | Thigh Muscle | Escherichia coli | Not Specified | In vivo efficacy was similar to its in vitro efficacy.[3] |
| Cefdinir (B1668824) | Systemic Infection | Staphylococcus aureus (β-lactamase-nonproducing) | PD50 of 2.7 mg/kg | Prevented lethal systemic infection.[4] |
| Cefdinir | Systemic Infection | Haemophilus influenzae (β-lactamase-producing) | PD50 of 3.1 mg/kg | Prevented lethal systemic infection.[4] |
| Cefoxitin | C3H/HeN Mouse Model | Borrelia burgdorferi | 20 mg/kg | Effectively cleared the infection.[5] |
Experimental Protocols
The methodologies outlined below are representative of standard protocols used in the cited in vivo efficacy studies.
1. Murine Neutropenic Thigh Infection Model
This model is a standard for evaluating the efficacy of antibiotics in a localized, deep-tissue infection.
-
Animal Model : Immunocompetent mice (e.g., Swiss Webster) are typically used.
-
Immunosuppression : To create a neutropenic state, mice are treated with cyclophosphamide (B585) administered intraperitoneally. A common regimen involves two doses: 150 mg/kg four days prior to infection and 100 mg/kg one day before infection. This reduces neutrophil counts to below 100/mm³, mimicking conditions in immunocompromised patients.
-
Infection : A logarithmic-phase culture of the bacterial strain (e.g., S. aureus) is prepared. A volume of approximately 0.1 mL containing a specific inoculum (e.g., 10⁵ CFU) is injected directly into the thigh muscle of the mice.[1][6]
-
Treatment : Antibiotic therapy is initiated at a defined time point post-infection (e.g., 2 hours). The drug is administered through a clinically relevant route, such as intravenous or subcutaneous injection, at varying dose levels.[1][6]
-
Endpoint Analysis : At 24 hours post-treatment initiation, mice are euthanized. The infected thigh muscle is aseptically removed, weighed, and homogenized. The homogenate is serially diluted and plated on appropriate agar (B569324) to enumerate the bacterial colonies (CFU/gram of tissue). The efficacy is determined by the reduction in bacterial count compared to untreated control animals.
2. Murine Systemic Infection (Sepsis) Model
This model assesses an antibiotic's ability to protect against mortality from a bloodstream infection.
-
Animal Model : Mice are challenged with a bacterial inoculum that has been predetermined to be lethal.
-
Infection : A suspension of the pathogen (e.g., S. aureus or H. influenzae) is administered intraperitoneally.[4] Mucin is often co-administered to enhance virulence.
-
Treatment : The antibiotic is administered, typically via subcutaneous or oral route, at one or more time points shortly after the bacterial challenge.
-
Endpoint Analysis : The primary endpoint is animal survival, monitored over a period of 7 to 14 days. The results are often expressed as the Protective Dose 50 (PD50), which is the dose of the antibiotic required to protect 50% of the infected animals from death.[4]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to this comparative guide.
Caption: A typical experimental workflow for in vivo antibiotic efficacy testing.
Caption: Distinct signaling pathways for Cephalosporin and Vancomycin action.
References
- 1. Comparison of In Vivo Pharmacokinetics and Pharmacodynamics of Vancomycin Products Available in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo efficacy of a broad-spectrum cephalosporin, ceftriaxone, against penicillin-susceptible and -resistant strains of Streptococcus pneumoniae in a mouse pneumonia model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of the effects of four cephalosporins against Escherichia coli in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo therapeutic efficacy of cefdinir (FK482), a new oral cephalosporin, against Staphylococcus aureus and Haemophilus influenzae in mouse infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evaluation of cephalosporins for the treatment of Lyme disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Activities of a Novel Cephalosporin, BMS-247243, against Organisms other than Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Battle Against Bacterial Resistance: A Comparative Guide to Vancomycin Structure-Activity Relationships
A comprehensive analysis of vancomycin (B549263) analogs reveals key structural modifications to combat drug-resistant bacteria. This guide details the structure-activity relationships, comparative antibacterial efficacy, and underlying experimental protocols for researchers in drug discovery.
Note: Initial searches for "Oganomycin A" did not yield any publicly available scientific information. It is presumed that this may be a novel, yet uncharacterized compound or a potential misspelling. Therefore, this guide focuses on the extensive and well-documented structure-activity relationship (SAR) studies of vancomycin, a critical antibiotic, to provide a representative and informative comparison for drug development professionals.
Vancomycin, a glycopeptide antibiotic, has long been a last resort for treating severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[3][4] However, the emergence of vancomycin-resistant enterococci (VRE) and vancomycin-intermediate S. aureus (VISA) has necessitated the development of new analogs with enhanced potency.[5][6]
Comparative Antibacterial Activity of Vancomycin Analogs
The development of effective vancomycin analogs hinges on strategic structural modifications. These modifications aim to enhance binding to the target, introduce additional mechanisms of action, or overcome resistance mechanisms. The following table summarizes the in vitro activity of key vancomycin analogs against susceptible and resistant bacterial strains.
| Compound/Analog | Modification | Test Strain(s) | MIC (µg/mL) | Fold Improvement vs. Vancomycin | Reference(s) |
| Vancomycin | - | S. aureus (MRSA) | 1-2 | - | [7][8] |
| Enterococcus faecium (VanA VRE) | >64 | - | [6] | ||
| QAV-a1 | Triazole quaternary ammonium (B1175870) at the C-terminus | MRSA | 0.03125-0.125 | 4-32 | [9] |
| Analog 18b | Lipophilic piperazine (B1678402) cationic group | A. baumannii ATCC 17978 | 8 | N/A (Vancomycin inactive) | [10] |
| Lipoic Acid Conjugate (1) | Lipoic acid substitution | VISA, S. pneumoniae | - | 4-8 | [2] |
| Disulfide-containing Conjugate (2) | Disulfide moiety | VISA | - | 8-64 | [2] |
| N-alkyl derivatives | N-alkylation | S. aureus XI | - | Substantial advantage | [11] |
Key Structure-Activity Relationship Insights
The antibacterial efficacy of vancomycin analogs is intricately linked to modifications at several key positions on the molecule.
-
C-Terminal Modification: The addition of bulky, lipophilic, and cationic groups, such as quaternary ammonium salts, at the C-terminus can significantly enhance activity against both MRSA and VRE.[9] These modifications can introduce a secondary mechanism of action, such as membrane disruption, which complements the primary inhibition of cell wall synthesis.[12]
-
Peripheral Modifications: Alterations to the sugar moieties or the peptide core can also influence activity. For instance, the introduction of lipophilic side chains has been shown to improve potency against resistant strains.[12]
-
Dimerization: Creating dimeric vancomycin analogs has been a successful strategy to increase binding affinity and overcome resistance.[3]
-
Overcoming Resistance: The primary mechanism of vancomycin resistance involves the substitution of the terminal D-Ala-D-Ala with D-Ala-D-Lactate (D-Ala-D-Lac), which reduces binding affinity by 1000-fold.[6][13] Successful analogs are often designed to either restore this binding or to bypass this resistance mechanism entirely.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of vancomycin analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture of the test organism.
-
Serial Dilution of Analogs: The vancomycin analogs are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the analog that completely inhibits visible bacterial growth.
General Synthesis of Vancomycin Analogs
Modifications to the vancomycin scaffold are typically achieved through semi-synthetic approaches, targeting reactive functional groups on the parent molecule.
General Scheme for C-Terminal Modification:
-
Protection of Reactive Groups: The amino and hydroxyl groups on the vancosamine (B1196374) sugar and other parts of the molecule are protected using standard protecting group chemistry to ensure selective reaction at the C-terminus.
-
Activation of the C-Terminal Carboxylic Acid: The carboxylic acid at the C-terminus of the protected vancomycin is activated using a coupling reagent (e.g., HATU, HBTU).
-
Amide Coupling: The activated carboxylic acid is then reacted with a desired amine-containing moiety (e.g., a linker with a quaternary ammonium group) to form an amide bond.
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid treatment) to yield the final vancomycin analog.
-
Purification: The final product is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key structural features of vancomycin and the workflow for evaluating its analogs.
Caption: Key modification sites on the vancomycin scaffold and their impact on antibacterial activity.
Caption: General workflow for the synthesis and antibacterial evaluation of vancomycin analogs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 4. Vancomycin - Wikipedia [en.wikipedia.org]
- 5. Molecular mechanisms of vancomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal d-Leucyl Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation between Vancomycin MIC Values and Those of Other Agents against Gram-Positive Bacteria among Patients with Bloodstream Infections Caused by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyjournal.org [microbiologyjournal.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and antibacterial evaluations of novel vancomycin analogues targeting bacteria membrane to combat Gram-negative infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Comparative Stability of Cephamycin Antibiotics: A Guide for Researchers
A detailed analysis of the chemical stability of prominent cephamycin antibiotics, providing crucial data for drug development and formulation.
Introduction: Cephamycins are a potent class of β-lactam antibiotics, distinguished from cephalosporins by the presence of a 7-α-methoxy group. This structural feature confers a high degree of resistance to β-lactamase enzymes, making them effective against a broad spectrum of bacteria.[1][2] The stability of an antibiotic is a critical parameter influencing its shelf-life, formulation, and clinical efficacy. This guide provides a comparative analysis of the stability of several key cephamycin antibiotics. Due to the limited availability of public data on Oganomycin A, this guide will focus on the stability profiles of other well-characterized cephamycins: Cefoxitin, Cefotetan, Cefmetazole, and the parent compound, Cephamycin C.
Comparative Stability Data
The following table summarizes the available quantitative data on the stability of selected cephamycin antibiotics under various conditions.
| Antibiotic | Condition | Stability Data | Reference |
| Cefoxitin | pH 4-8 (aqueous solution, 25°C) | Time to 10% decomposition: 33-44 hours. | [3][4] |
| pH 5-7 (aqueous solution, 25°C) | Maximum stability; ~10% loss in 2 days. | [5] | |
| pH 7 (unbuffered aqueous solution, refrigerated) | 10% decomposition in 26 days. | [3][4] | |
| Frozen solution (-20°C) | Retained adequate potency for at least 30 weeks. | [3][4] | |
| Room Temperature (25°C, aqueous solution) | Maintains >90% concentration for 40 hours. | [6] | |
| Refrigerated (5°C, aqueous solution) | Maintains >90% concentration for about 30 days. | [6] | |
| Cefotetan | pH 4.5-6.5 | Optimal stability range. | [7][8] |
| Room Temperature (25°C, in 0.9% NaCl) | Stable for 24 hours. | [9] | |
| Refrigerated (5°C, in 0.9% NaCl) | Stable for 96 hours. | [9] | |
| Room Temperature (25°C, 60 mg/mL in normal saline) | Potency decreased to 91.01% after 6 days. | [10] | |
| Refrigerated (5°C, 60 mg/mL in normal saline) | Potency loss of less than 2% after 6 days; stable for at least 24 days. | [10] | |
| Cefmetazole | Heat, moisture, and light | Unstable under these conditions. | [11] |
| pH 5-9 | Relatively stable. | [11] | |
| In solution (0.9% NaCl or 5% Glucose) | Unstable within 8 hours. | [11] | |
| Cephamycin C | pH 2.2 (20°C) | 46% degradation after 100 hours. | [12][13] |
| Quasi-neutral pH (6.0, 7.0, 7.6) (20°C) | 15-20% degradation after 100 hours. | [12][13] | |
| pH 8.7 (20°C) | 71% degradation after 100 hours. | [12][13] |
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated stability-indicating HPLC method is crucial for accurately quantifying the degradation of cephamycin antibiotics.
Objective: To separate and quantify the intact antibiotic from its potential degradation products.
Methodology:
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate (B84403) buffer, pH adjusted to 6.0) and an organic solvent (e.g., acetonitrile). The gradient or isocratic elution profile should be optimized for the specific cephamycin.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Prepare stock solutions of the cephamycin antibiotic in a suitable solvent (e.g., water for injection, 0.9% sodium chloride, or 5% dextrose in water).
-
For forced degradation studies, subject the antibiotic solution to stress conditions such as acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60-80°C), and light (photostability).
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration with the mobile phase.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent antibiotic.
-
The percentage of remaining antibiotic is calculated by comparing the peak area of the stressed sample to that of an unstressed control sample at time zero.
-
Beta-Lactamase Stability Assay
This assay determines the resistance of cephamycin antibiotics to hydrolysis by β-lactamase enzymes.
Objective: To measure the rate of hydrolysis of the β-lactam ring by a specific β-lactamase.
Methodology:
-
Principle: This colorimetric assay utilizes a chromogenic cephalosporin, Nitrocefin, as a substrate. Hydrolysis of the β-lactam ring in Nitrocefin by a β-lactamase results in a color change from yellow to red, which can be measured spectrophotometrically. The cephamycin of interest acts as a competitive substrate.
-
Materials:
-
Purified β-lactamase enzyme.
-
Nitrocefin solution.
-
Cephamycin antibiotic solution of known concentration.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.0).
-
Microplate reader.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, the cephamycin antibiotic solution at various concentrations, and the β-lactamase enzyme.
-
Initiate the reaction by adding the Nitrocefin solution.
-
Immediately measure the absorbance at 490 nm kinetically over a period of 30-60 minutes.
-
The rate of Nitrocefin hydrolysis is determined by the change in absorbance over time.
-
The stability of the cephamycin is inversely proportional to the rate of Nitrocefin hydrolysis in its presence. A highly stable cephamycin will not be readily hydrolyzed, allowing the enzyme to act on Nitrocefin, resulting in a rapid color change. Conversely, a less stable cephamycin will be hydrolyzed, competing with Nitrocefin and leading to a slower rate of color change.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comparative stability assessment of cephamycin antibiotics.
References
- 1. Cefoxitin and cephamycins: microbiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drgermophile.com [drgermophile.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Cefoxitin sodium: solution and solid-state chemical stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. globalrph.com [globalrph.com]
- 10. staff.najah.edu [staff.najah.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic study on cephamycin C degradation. [epistemonikos.org]
Safety Operating Guide
Navigating the Disposal of Oganomycin A: A Guide for Laboratory Professionals
Absence of specific guidance for the cyclic peptide antibiotic, Oganomycin A, necessitates adherence to general laboratory best practices for chemical and pharmaceutical waste disposal. Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility by following established protocols for hazardous waste management.
Immediate Safety and Handling
Before commencing any disposal procedure, it is imperative to consult your institution's specific guidelines for chemical and pharmaceutical waste.[1] Always handle this compound wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area.[2]
Step-by-Step Disposal Protocol
Given the lack of a specific Safety Data Sheet (SDS) for this compound, the following steps are based on general guidelines for the disposal of antibiotic and chemical waste in a laboratory setting:
-
Waste Identification and Segregation: Treat all materials contaminated with this compound as hazardous chemical waste.[2][3] This includes unused or expired compounds, stock solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials. Segregate this compound waste from other laboratory waste streams to ensure proper handling.[4]
-
Solid Waste Disposal:
-
Liquid Waste Disposal:
-
Collect liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[6]
-
Do not pour antibiotic waste down the drain, as this can contribute to environmental contamination and the development of antimicrobial resistance.[3][7]
-
Some institutional protocols may require the chemical inactivation of liquid antibiotic waste before collection.[2] Consult your institution's Environmental Health and Safety (EHS) department for approved inactivation procedures.[2] Autoclaving may not be effective for all antibiotics and should only be used if confirmed to be a valid method for this compound.[2][3]
-
-
Container Management and Storage:
-
Final Disposal:
Summary of Disposal Procedures
| Waste Type | Procedure | Key Considerations |
| Solid this compound | Collect in a labeled, sealed hazardous waste container. | Treat as hazardous chemical waste.[2][3] |
| Liquid this compound | Collect in a labeled, sealed hazardous waste container. | Do not dispose of down the drain.[3][7] Check for institutional inactivation protocols.[2] |
| Contaminated Labware | Dispose of in the appropriate hazardous waste container. | Segregate from non-hazardous labware.[4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
Disclaimer: The disposal procedures outlined above are based on general laboratory safety guidelines for chemical and antibiotic waste. A specific Safety Data Sheet (SDS) for this compound was not found. It is crucial to consult and adhere to your institution's specific waste disposal policies and local regulations.
References
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